5-Fluoro-2-methylbenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCPHVQJFWNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379117 | |
| Record name | 5-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22062-54-0 | |
| Record name | 5-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22062-54-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Fluoro-2-methylbenzyl alcohol, a key intermediate in the development of various pharmaceuticals. This document details established methodologies, provides experimental protocols, and presents quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a fluorinated aromatic alcohol that serves as a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the metabolic stability, bioavailability, and binding affinity of drug candidates. This guide explores the two most common and effective methods for its preparation: the reduction of 5-fluoro-2-methylbenzaldehyde and the Grignard reaction of a suitable organomagnesium reagent with formaldehyde.
Synthetic Pathways
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory equipment. The two principal pathways are summarized below.
Caption: Overview of the primary synthetic routes to this compound.
Route 1: Reduction of 5-Fluoro-2-methylbenzaldehyde
The reduction of the aldehyde functional group in 5-fluoro-2-methylbenzaldehyde to a primary alcohol is a straightforward and high-yielding approach. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction using Sodium Borohydride
This protocol is based on established procedures for the reduction of aromatic aldehydes.
Materials:
-
5-Fluoro-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methylbenzaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-2-methylbenzaldehyde | N/A |
| Reducing Agent | Sodium Borohydride | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | 1-2 hours | [1] |
| Reaction Temperature | 0 °C to Room Temperature | N/A |
| Typical Yield | 77-90% (based on analogous reductions) | [1] |
Route 2: Grignard Reaction
This route involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by its reaction with formaldehyde to yield the desired primary alcohol.
Experimental Workflow
Caption: Experimental workflow for the Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
This protocol is adapted from a procedure for the synthesis of a similar substituted benzyl alcohol.
Materials:
-
4-Fluoro-1-bromo-2-methylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, place a solution of 4-fluoro-1-bromo-2-methylbenzene in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate, add a small crystal of iodine and gently warm the flask.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution via a cannula. Alternatively, a solution of formaldehyde in THF can be prepared and added dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-1-bromo-2-methylbenzene | [2] |
| Reagents | Magnesium, Formaldehyde | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Time | Formation: ~2 hours; Reaction: 2-3 hours | [2] |
| Reaction Temperature | Reflux for formation; 0 °C to RT for reaction | [2] |
| Typical Yield | ~60% (based on analogous reactions) | [2] |
Characterization of this compound
The synthesized product should be characterized to confirm its identity and purity.
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.16 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃, δ) | Expected peaks: Ar-H (multiplet), -CH₂- (singlet), -OH (broad singlet), -CH₃ (singlet) |
| ¹³C NMR (CDCl₃, δ) | Expected peaks: Aromatic carbons (some showing C-F coupling), -CH₂OH, -CH₃ |
| IR (KBr, cm⁻¹) | Expected peaks: ~3300 (O-H stretch, broad), ~2900 (C-H stretch), ~1500-1600 (C=C aromatic), ~1200 (C-F stretch), ~1050 (C-O stretch) |
| Mass Spec (m/z) | Expected molecular ion peak at 140.16 |
Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.
Safety Considerations
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Lithium aluminum hydride is highly reactive and pyrophoric. It reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions.
-
Diethyl ether and THF are highly flammable solvents.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
This guide has outlined two reliable and effective methods for the synthesis of this compound. The reduction of the corresponding aldehyde offers a simpler and potentially higher-yielding route, provided the starting material is readily available. The Grignard reaction provides a versatile alternative, particularly when building the molecule from a simpler aromatic precursor. The choice of synthetic route will ultimately depend on the specific needs and resources of the research or development team. The provided protocols and data should serve as a valuable resource for the successful synthesis and characterization of this important pharmaceutical intermediate.
References
Spectroscopic Profile of 5-Fluoro-2-methylbenzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-methylbenzyl alcohol, a key building block in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra.
Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated prediction software to provide a reliable spectroscopic profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.25 | dd | ~8.5, ~5.5 | H-3 |
| ~7.00 | dd | ~8.5, ~2.5 | H-6 |
| ~6.90 | td | ~8.5, ~2.5 | H-4 |
| ~4.60 | s | - | -CH₂- |
| ~2.30 | s | - | -CH₃ |
| ~1.80 | t (broad) | ~6.0 | -OH |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~161.5 (d, ¹JCF ≈ 245 Hz) | C-5 |
| ~139.0 (d, ³JCF ≈ 3 Hz) | C-1 |
| ~131.0 (d, ⁴JCF ≈ 3 Hz) | C-3 |
| ~125.0 (d, ²JCF ≈ 21 Hz) | C-2 |
| ~115.0 (d, ²JCF ≈ 21 Hz) | C-4 |
| ~114.0 (d, ³JCF ≈ 8 Hz) | C-6 |
| ~63.0 | -CH₂- |
| ~18.0 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1600, ~1490 | Medium to Strong | Aromatic C=C stretch |
| ~1240 | Strong | C-F stretch |
| ~1020 | Strong | C-O stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 140 | 100 | [M]⁺ (Molecular Ion) |
| 123 | 80 | [M - OH]⁺ |
| 111 | 40 | [M - CH₂OH]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
¹H NMR Spectroscopy:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
¹³C NMR Spectroscopy:
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: CDCl₃ at 77.16 ppm.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Place a small amount of this compound on a clean, dry agate mortar.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
-
Grind the sample to a fine powder.
-
Alternatively, for a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used where the solid is placed directly on the ATR crystal.
Data Acquisition (FT-IR):
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the IR beam path.
-
Acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.
-
Ionization:
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
Data Acquisition: The instrument will scan the specified mass range and record the abundance of each ion.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
5-Fluoro-2-methylbenzyl Alcohol: A Technical Guide to its Reactivity and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzyl alcohol is a valuable fluorinated building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug discovery. The presence of both a fluorine atom and a methyl group on the aromatic ring influences its reactivity and imparts unique properties to molecules derived from it. This technical guide provides an in-depth analysis of the core reactivity of this compound, including its synthesis and key transformations such as oxidation and etherification. The information presented herein is intended to serve as a comprehensive resource for researchers utilizing this compound in the development of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | |
| Molecular Weight | 140.15 g/mol | |
| Appearance | Solid | |
| InChI Key | WEXCPHVQJFWNFM-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(F)cc1CO | |
| Storage Class | 11 - Combustible Solids |
Reactivity Analysis and Key Transformations
The reactivity of this compound is primarily centered around the hydroxyl group and the benzylic position. The fluorine substituent, being electron-withdrawing, and the methyl group, being electron-donating, modulate the electron density of the aromatic ring and influence the reactivity of the benzylic position.
Synthesis of this compound
The synthesis of this compound typically proceeds via the reduction of the corresponding aldehyde, 5-fluoro-2-methylbenzaldehyde. This transformation can be efficiently achieved using a variety of reducing agents.
Representative Experimental Protocol: Reduction of 5-Fluoro-2-methylbenzaldehyde
This protocol is a general procedure based on the reduction of substituted benzaldehydes and may require optimization for this specific substrate.[1][2]
Materials:
-
5-Fluoro-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or recrystallization if necessary.
Oxidation to 5-Fluoro-2-methylbenzaldehyde
The oxidation of this compound to its corresponding aldehyde is a crucial transformation, providing a key intermediate for various subsequent reactions. A range of oxidizing agents can be employed, with a focus on mild and selective methods to prevent over-oxidation to the carboxylic acid.[3][4][5][6][7]
Representative Experimental Protocol: Oxidation of this compound
This protocol is a general procedure based on the oxidation of benzyl alcohols and may require optimization.[3][6]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Silica gel
-
Diethyl ether
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-fluoro-2-methylbenzaldehyde.
-
Purify the product by column chromatography on silica gel.
Etherification Reactions
The hydroxyl group of this compound can be readily converted to an ether, a common strategy for introducing a protecting group or for synthesizing molecules with specific functionalities. The Williamson ether synthesis is a classic and widely used method for this purpose.[8][9][10][11][12]
Representative Experimental Protocol: Williamson Ether Synthesis
This is a generalized protocol for the synthesis of benzyl ethers and may need to be adapted for the specific substrate.[8][10]
Materials:
-
This compound
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
An alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows the reaction is complete.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting ether by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated organic compounds are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound serves as a precursor to more complex molecules with potential biological activity. For instance, its oxidized form, 5-fluoro-2-methylbenzaldehyde, can be a crucial starting material for the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds. The corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid, has been utilized in the synthesis of HIV-1 integrase inhibitors and antiproliferative agents.[13]
Summary of Reactivity
The table below summarizes the key transformations of this compound discussed in this guide.
| Starting Material | Reaction | Reagents/Catalysts (Examples) | Product |
| 5-Fluoro-2-methylbenzaldehyde | Reduction | NaBH₄, LiAlH₄ | This compound |
| This compound | Oxidation | PCC, DMP, MnO₂, TEMPO | 5-Fluoro-2-methylbenzaldehyde |
| This compound | Etherification | NaH, Alkyl Halide (Williamson) | 5-Fluoro-2-methylbenzyl ether |
Visualizing Chemical Transformations and Workflows
To better illustrate the relationships between the discussed reactions and a typical experimental process, the following diagrams are provided.
Caption: Key chemical transformations of this compound.
Caption: Generalized workflow for the oxidation of this compound.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the development of new chemical entities. Its reactivity, characterized by the transformations of its primary alcohol functionality, allows for the introduction of diverse structural motifs. This guide has provided an overview of its synthesis, key reactions, and representative experimental protocols. While the provided procedures are based on established chemical principles and analogous transformations, researchers are encouraged to optimize these methods for their specific applications. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly contribute to advancements in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. lakeland.edu [lakeland.edu]
- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 7. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ossila.com [ossila.com]
Conformational Analysis of 5-Fluoro-2-methylbenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of 5-Fluoro-2-methylbenzyl alcohol. The conformation of a molecule, or its three-dimensional shape, is critical in drug design and development as it dictates how a molecule interacts with biological targets. For flexible molecules like substituted benzyl alcohols, understanding the preferred conformations and the energy barriers between them is paramount for predicting efficacy, metabolism, and potential off-target effects.
The presence of both a methyl group ortho to the hydroxymethyl substituent and a fluorine atom at the meta position introduces a unique combination of steric and electronic effects that govern the molecule's conformational landscape. This guide outlines the key theoretical and experimental approaches to characterizing these conformations, drawing upon established methodologies for similar fluorinated benzyl alcohol derivatives.[1][2][3]
Predicted Conformational Landscape
The conformational flexibility of this compound is primarily defined by the rotation around two key single bonds: the C(ipso)-C(α) bond and the C(α)-O bond. These rotations are described by the dihedral angles φ (C2-C1-Cα-O) and χ (C1-Cα-O-H), respectively.
Based on studies of related benzyl alcohols, the hydroxymethyl group is expected to adopt a staggered conformation relative to the phenyl ring to minimize steric repulsion.[2] The primary conformers are typically described as gauche or anti based on the orientation of the O-H bond. In the case of this compound, the key conformers arise from the interplay between the hydroxyl group, the ortho-methyl group, and the meta-fluoro substituent.
The following conformers are predicted to be the most relevant:
-
Gauche (g) Conformations: The hydroxyl hydrogen is oriented towards one of the faces of the phenyl ring. These can be further classified based on the hydroxyl group's proximity to the ortho-methyl substituent.
-
Anti (a) or Perpendicular Conformation: The Cα-O bond is perpendicular to the plane of the aromatic ring, which often represents a transition state or a low-energy barrier between gauche conformers.[2][4][5]
Intramolecular interactions, such as potential weak hydrogen bonding between the hydroxyl proton and the fluorine atom or the π-system of the ring, as well as steric hindrance from the ortho-methyl group, will significantly influence the relative stability of these conformers.
Experimental and Computational Workflow
A combined experimental and theoretical approach is the most robust strategy for a thorough conformational analysis. Infrared (IR) spectroscopy in a dilute solution can identify different conformers present at equilibrium, while computational modeling provides detailed energetic and geometric information.
Caption: Workflow for the conformational analysis of this compound.
Key Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying different conformers of alcohols in dilute solutions. The stretching frequency of the hydroxyl (O-H) group is highly sensitive to its local environment, including intramolecular hydrogen bonding. Different conformers will thus exhibit distinct ν(OH) absorption bands.
Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) at concentrations ranging from 0.001 to 0.005 M. The low concentration is crucial to minimize intermolecular hydrogen bonding.
-
Data Acquisition: Record the FTIR spectra of the solutions at room temperature (25 °C) using a high-resolution FTIR spectrometer. A quartz cell with a path length of 1 cm is typically used.
-
Spectral Range: Focus on the ν(OH) stretching region, typically between 3500 and 3700 cm⁻¹.
-
Data Analysis: The resulting spectrum in the ν(OH) region may contain overlapping bands corresponding to different conformers. Perform a deconvolution of the spectral envelope using a suitable curve-fitting algorithm (e.g., Gaussian or Lorentzian functions) to determine the precise frequency and relative intensity of each component band.[2] The area under each band is proportional to the population of the corresponding conformer.
Computational Chemistry Methodology
Quantum chemical calculations are essential for assigning the experimentally observed IR bands to specific molecular structures and for quantifying the energy differences between them.
Protocol:
-
Conformational Search: Perform a systematic scan of the potential energy surface (PES) by rotating the key dihedral angles φ (C2-C1-Cα-O) and χ (C1-Cα-O-H). This is typically done at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently identify all potential energy minima.
-
Geometry Optimization: The stationary points (minima) identified from the PES scan are then subjected to full geometry optimization at a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a larger basis set like 6-311+G(d,p).[3]
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory as the optimization. This step serves two purposes:
-
To confirm that the optimized structures are true minima on the PES (i.e., they have no imaginary frequencies).
-
To obtain the zero-point vibrational energies (ZPVE) and the predicted harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
-
Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) with an even larger basis set (e.g., aug-cc-pVTZ).
-
Solvent Effects: If necessary, implicit solvent models (e.g., Polarizable Continuum Model, PCM) can be included in the calculations to simulate the experimental conditions in CCl₄.
Data Presentation
Disclaimer: The following quantitative data are illustrative and based on values reported for structurally similar fluorinated benzyl alcohols.[2][3] Specific experimental and computational studies on this compound are required for definitive values.
Table 1: Predicted FTIR Spectral Data and Conformer Assignment
| Conformer ID | Predicted ν(OH) (cm⁻¹) (Scaled) | Experimental ν(OH) (cm⁻¹) | Relative Population (%) | Assignment Rationale |
| Conf-1 | ~3630 | Band 1 | Major | Free O-H, sterically least hindered |
| Conf-2 | ~3615 | Band 2 | Minor | Weak O-H···π interaction |
| Conf-3 | ~3605 | (Not resolved) | Trace | Sterically hindered by ortho-methyl |
Table 2: Calculated Relative Energies of Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conf-1 | 0.00 | 0.00 |
| Conf-2 | 0.75 | 0.85 |
| Conf-3 | 1.50 | 1.65 |
Conformational Influences and Relationships
The stability of each conformer is a delicate balance of competing steric and electronic interactions. The ortho-methyl group exerts a significant steric effect, disfavoring conformations where the hydroxyl group is in close proximity. The meta-fluoro group primarily exerts an electronic influence through inductive effects, which can modulate the acidity of the hydroxyl proton and the charge distribution in the aromatic ring.
Caption: Factors influencing the conformational stability of this compound.
Conclusion
The conformational analysis of this compound reveals a landscape governed by a subtle interplay of steric repulsion from the ortho-methyl group and electronic influences from the meta-fluoro substituent. Through a synergistic application of FTIR spectroscopy and high-level quantum chemical calculations, it is possible to identify, assign, and quantify the populations of the stable conformers. This detailed structural understanding is a critical component in the rational design of novel therapeutics, enabling a more accurate prediction of molecular recognition and binding events at the atomic level. While this guide provides a robust framework based on analogous systems, dedicated experimental studies are essential to fully elucidate the specific conformational preferences of this molecule.
References
- 1. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rotational spectrum, tunneling motions, and potential barriers of benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 5-Fluoro-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for effective drug development and formulation. This technical guide focuses on the analytical process for determining the crystal structure of 5-Fluoro-2-methylbenzyl alcohol, a substituted aromatic alcohol of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this compound has not been identified in a comprehensive search of academic literature and crystallographic databases, this document outlines the established methodologies and analytical considerations for such a determination. We present a generalized experimental workflow, discuss the anticipated structural characteristics based on analogous compounds, and provide a framework for interpreting the resulting data.
Introduction: The Significance of Crystal Structure in Drug Development
The solid-state properties of an API are governed by its crystal structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can lead to significant differences in physical properties. A thorough crystal structure analysis provides invaluable insights into:
-
Molecular Conformation: The spatial arrangement of atoms in the molecule.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonding, van der Waals forces) that hold the crystal lattice together.
-
Packing Efficiency: The density and stability of the crystalline form.
This information is crucial for patent protection, formulation design, and ensuring consistent product performance.
Experimental Protocol: The Path to a Crystal Structure
The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental pathway.
Synthesis and Purification
The first step is the synthesis of high-purity this compound. A common synthetic route involves the reduction of the corresponding aldehyde, 5-fluoro-2-methylbenzaldehyde.
Reaction Scheme:
Following synthesis, the compound must be purified to a high degree, typically using column chromatography or recrystallization, to remove any impurities that could hinder the growth of single crystals.
Crystallization
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
A variety of solvents and solvent systems would be screened to find the optimal conditions for growing well-ordered single crystals of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure. This process involves:
-
Unit Cell Determination: The dimensions and angles of the basic repeating unit of the crystal lattice (the unit cell) are determined from the positions of the diffraction spots.
-
Space Group Determination: The symmetry of the crystal lattice is determined, which defines the arrangement of molecules within the unit cell.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.
The final refined structure provides a detailed picture of the molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Visualizing the Process and Concepts
To clarify the experimental and logical flow of crystal structure analysis, the following diagrams are provided.
Anticipated Structural Features of this compound
In the absence of experimental data, we can predict some of the likely structural features of this compound based on the principles of structural chemistry and studies of related fluorinated benzyl alcohols.
Intramolecular Interactions
The presence of a fluorine atom ortho to the methyl group and meta to the hydroxymethyl group will influence the molecule's conformation. The hydroxyl group is a hydrogen bond donor, and it is possible that intramolecular hydrogen bonding could occur between the hydroxyl hydrogen and the fluorine atom, although this is less common than intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The primary intermolecular interaction governing the crystal packing of this compound is expected to be hydrogen bonding involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules. The fluorine atom can also participate in weaker C-H···F hydrogen bonds. The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these interactions will determine the final crystal packing and the resulting macroscopic properties of the solid.
Data Presentation: A Template for Analysis
Should the crystal structure of this compound be determined, the quantitative data would be summarized in tables for clear comparison and analysis.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₉FO |
| Formula weight | 140.16 |
| Temperature (K) | To be determined |
| Wavelength (Å) | To be determined (e.g., 0.71073) |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated, g/cm³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | To be determined |
| Theta range for data collection (°) | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R_int | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| R indices (all data) | To be determined |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
|---|---|
| C1-C2 | TBD |
| C-F | TBD |
| C-O | TBD |
| O-H | TBD |
Table 3: Selected Bond Angles (°)
| Atoms | Angle |
|---|---|
| C1-C2-C3 | TBD |
| C-C-O | TBD |
| C-O-H | TBD |
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive overview of the necessary experimental procedures and analytical considerations. The determination of this structure would provide valuable data for understanding the solid-state properties of this compound and would be a significant contribution to the fields of medicinal chemistry and materials science. The methodologies outlined herein represent the standard approach to achieving this goal, and the anticipated structural features provide a basis for the interpretation of future experimental results.
theoretical properties of fluorinated benzyl alcohols
An In-depth Technical Guide on the Theoretical Properties of Fluorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly alter a molecule's physicochemical and biological characteristics, including its lipophilicity, metabolic stability, and binding affinity.[2] Fluorinated benzyl alcohols, in particular, serve as versatile building blocks and key intermediates in the synthesis of complex, high-value compounds.[2][3] Understanding the theoretical properties of these molecules is paramount for predicting their behavior and designing new entities with tailored functionalities. This guide provides an in-depth analysis of the core , supported by experimental data and detailed methodologies.
Core Theoretical Properties
The introduction of fluorine atoms onto the benzyl ring precipitates a cascade of electronic and steric effects that dictate the molecule's conformational preferences, hydrogen bonding capabilities, and overall reactivity.
Conformational Analysis: The Impact of Ortho-Fluorination
The conformational landscape of benzyl alcohol derivatives is significantly influenced by the substitution pattern on the aromatic ring.[1][4] Theoretical and experimental studies have shown that while unsubstituted benzyl alcohol exists in multiple conformations, the presence of ortho-fluorine atoms can stabilize or destabilize specific rotamers, primarily through intramolecular interactions.[1][5]
The key conformations are described by two dihedral angles:
-
ϕ (phi): Cortho-Cipso-Cα-O
-
χ (chi): Cipso-Cα-O-H
These angles define the orientation of the hydroxymethyl group relative to the phenyl ring and the orientation of the hydroxyl proton, respectively. Ortho-fluorination often leads to the stabilization of specific gauche conformations through intramolecular hydrogen bonds (IMHBs).[6]
Computational analyses reveal that in addition to the primary intramolecular OH···F interaction, secondary C-H···F and C-H···O interactions also play a crucial role in stabilizing various conformations, thereby influencing the alcohol's overall properties.[1][7]
Hydrogen Bond Acidity and Electronic Effects
Fluorination significantly modulates the hydrogen-bond (HB) donating capacity of the benzyl alcohol's hydroxyl group. The outcome is highly dependent on the position and number of fluorine substituents.
-
Ortho-Fluorination : A single fluorine atom in the ortho position generally leads to an increase in HB acidity.[1][4][8] This is attributed to the electron-withdrawing inductive effect of the fluorine atom, which polarizes the O-H bond.
-
Ortho, Ortho'-Difluorination : Conversely, the presence of two fluorine atoms in the ortho positions typically results in a decrease in HB acidity.[1][8][9] This counterintuitive effect arises from a strong intramolecular OH···F hydrogen bond that "shields" the hydroxyl proton, reducing its availability for intermolecular hydrogen bonding.
These trends are supported by Infrared (IR) spectroscopy, which shows shifts in the O-H stretching frequency (νOH) indicative of conformational changes and intramolecular interactions.[1] For instance, 2,6-difluorobenzyl alcohols often exhibit a single, sharp νOH band, suggesting a loss of conformational flexibility compared to their non-fluorinated or mono-fluorinated counterparts.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of fluorinated benzyl alcohols, providing a basis for comparison.
Table 1: Physicochemical Properties of Benzyl Alcohols
| Compound | pKa | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
|---|---|---|---|---|
| Benzyl Alcohol | 15.40[10] | 205[10] | 1.045[10] | 1.540 |
| 2-Fluorobenzyl alcohol | N/A | 199-200 | 1.173 | 1.514 |
| 4-Fluorobenzyl alcohol | N/A | N/A | 1.156[3] | 1.507[3] |
| 4-(Trifluoromethyl)benzyl alcohol | N/A | N/A | N/A | N/A |
Table 2: Experimental O-H Stretching Frequencies (νOH in cm-1) in CCl4
| Parent Compound | R Substituent | νOH(1) (cm-1) | νOH(2) (cm-1) |
|---|---|---|---|
| Benzyl Alcohol Series | H | 3629 | 3616 |
| 3-F | 3635 | 3616 | |
| 3-CF3 | 3636 | 3617 | |
| 2-Fluorobenzyl Alcohol Series | H | ~3633 | 3622 |
| 3-F | ~3639 | 3626 | |
| 3-CF3 | ~3640 | 3626 | |
| 2,6-Difluorobenzyl Alcohol Series | H | - | 3611 |
| 3-F | - | 3616 | |
| 3-CF3 | - | 3617 |
Data sourced from Bogdan et al. (2015).[1] The two bands observed in the first two series are indicative of different coexisting conformations.
Experimental and Computational Protocols
Experimental Protocol: Determination of Hydrogen-Bond Acidity by FTIR Spectroscopy
The hydrogen-bond (HB) donating capacity of fluorinated benzyl alcohols can be determined experimentally using Fourier-Transform Infrared (FTIR) spectroscopy.[7]
-
Preparation of Solutions : Prepare dilute solutions (e.g., 0.004 M) of the subject benzyl alcohol in a non-polar solvent like carbon tetrachloride (CCl4).
-
Spectrum Acquisition : Record the IR spectrum of the solution in the νOH stretching region (typically 3500-3700 cm-1). The resulting spectrum will show one or more bands corresponding to the O-H stretch of different conformers.[1]
-
Data Analysis : Deconvolute the absorption spectra in the νOH region to determine the precise frequencies of the absorption bands.[1]
-
HB Acidity Calculation : The HB acidity (often expressed on a pKAHY scale) is calculated based on the shifts in the νOH frequency upon hydrogen bonding to a standard acceptor molecule (e.g., dimethyl sulfoxide).
Protocol: Theoretical Analysis via Computational Chemistry
Quantum chemical methods are essential for rationalizing experimental findings and exploring the conformational landscape of these molecules.[1][4]
-
Geometry Optimization : The initial structures of the conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like MPWB1K and a basis set like 6-31+G(d,p).[1][9]
-
Frequency Calculations : Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).
-
Solvation Modeling : To better simulate experimental conditions, solvation effects are often included using a continuum model, such as the Polarizable Continuum Model (PCM).[1]
-
Advanced Analysis : To gain deeper insight into intramolecular interactions, advanced analyses are performed:
-
Property Calculation : The final, refined structures and energies are used to calculate theoretical properties, such as electrostatic potential, which can be correlated with experimental HB acidity.[1][12]
Spectroscopic and Structural Characterization
-
Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR spectroscopy are indispensable for the structural elucidation of fluorinated benzyl alcohols. The introduction of fluorine can enhance spectral resolution in 13C NMR by shifting the signals of nearby methylene carbons to a higher field, reducing peak overlap.[13] 19F NMR provides a direct probe of the fluorine's chemical environment.[14]
-
X-ray Crystallography : For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous determination of the solid-state atomic and molecular structure.[15][16] This technique confirms the preferred conformations and intermolecular interactions within the crystal lattice, offering a valuable point of comparison for computational models.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [ask.orkg.org]
- 9. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives [repository.udsm.ac.tz]
- 10. Benzyl Alcohol [commonorganicchemistry.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 13. wiserpub.com [wiserpub.com]
- 14. researchgate.net [researchgate.net]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
The Dual Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects in Benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly influence a molecule's conformation, acidity, basicity, and metabolic stability. This technical guide delves into the nuanced electronic effects of fluorine substitution in benzyl alcohol derivatives, providing a comprehensive overview of the underlying principles, experimental data, and methodologies for their characterization.
The Dichotomy of Fluorine's Electronic Influence: Inductive vs. Resonance Effects
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network.[1] This effect generally decreases the electron density of the aromatic ring, which can be observed in the slower rate of electrophilic aromatic substitution of fluorobenzene compared to benzene.
However, fluorine also possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring, a phenomenon known as the resonance or mesomeric effect (+R or +M effect).[2] This electron donation is directed towards the ortho and para positions, increasing electron density at these specific locations. The interplay between the strong inductive withdrawal and the weaker resonance donation governs the overall electronic character of the fluorinated aromatic ring and any functional groups attached to it.
Caption: Interplay of inductive and resonance effects of fluorine.
Quantitative Analysis of Fluorine's Impact on Acidity and Hydrogen Bonding
The electronic perturbations caused by fluorine substitution directly impact the acidity of the benzylic alcohol's hydroxyl group. This can be quantified by measuring the pKa or through spectroscopic techniques like infrared (IR) spectroscopy, which can probe the strength of the O-H bond.
A study by Bogdan et al. investigated the effect of fluorination on the hydrogen-bond (HB) donating properties of a series of benzyl alcohols.[3] They found that ortho-fluorination generally leads to an increase in the HB acidity of the hydroxyl group, while ortho,ortho'-difluorination results in a decrease.[3] This is attributed to a complex interplay of inductive effects, intramolecular hydrogen bonding (OH···F), and other non-covalent interactions.[3]
| Compound | Substituent(s) | ν(OH) (cm⁻¹) | pKₐ (calc.) |
| 1a | H | 3636, 3617 | 15.40[4] |
| 1b | 2-F | 3609 | - |
| 1c | 2,6-di-F | 3638 | - |
| 2a | 3-F | 3636, 3617 | - |
| 2b | 2,3-di-F | 3608 | - |
| 2c | 2,3,6-tri-F | 3637 | - |
| 3a | 4-F | 3636, 3617 | - |
| 3b | 2,4-di-F | 3608 | - |
| 3c | 2,4,6-tri-F | 3637 | - |
| 4a | 3,5-di-F | 3636, 3617 | - |
| 4b | 2,3,5-tri-F | 3608 | - |
| 4c | 2,3,5,6-tetra-F | 3637 | - |
| 5a | 4-CF₃ | 3635, 3617 | - |
| 5b | 2-F, 4-CF₃ | 3609 | - |
| 5c | 2,6-di-F, 4-CF₃ | 3637 | - |
| 6a | 3-NO₂ | 3635, 3617 | - |
| 6b | 2-F, 3-NO₂ | 3609 | - |
| 6c | 2,6-di-F, 3-NO₂ | 3637 | - |
Note: The ν(OH) values are from IR spectroscopy in CCl₄ solution and indicate the presence of different conformers.[3] A lower stretching frequency generally corresponds to a weaker O-H bond and thus a more acidic proton. The pKa of unsubstituted benzyl alcohol is provided for reference.
Conformational Consequences of Fluorination
The presence of fluorine, particularly at the ortho position, significantly influences the conformational landscape of benzyl alcohol derivatives.[3] Intramolecular interactions, such as OH···F hydrogen bonds and weaker CH···F and CH···O interactions, play a crucial role in stabilizing specific conformers.[3] These conformational preferences, in turn, affect the overall electronic properties and reactivity of the molecule. The gauche effect, an atypical preference for a gauche conformation over an anti conformation, can also be a contributing factor, particularly in systems with vicinal fluorine atoms.
Caption: Factors influencing the conformational preferences of 2-fluorobenzyl alcohol.
Experimental Protocols
Synthesis of Fluorinated Benzyl Alcohol Derivatives
A general method for the synthesis of fluorinated benzyl alcohols involves the reduction of the corresponding fluorinated benzaldehydes or benzoic acids.
Example Protocol: Reduction of 2-Fluorobenzaldehyde
-
Dissolution: 2-Fluorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid.
-
Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-fluorobenzyl alcohol.
Determination of Hydrogen-Bond Acidity by FT-IR Spectroscopy
The hydrogen-bond donating capacity can be determined using Fourier-transform infrared (FT-IR) spectroscopy by measuring the shift in the O-H stretching frequency upon hydrogen bonding to a probe molecule.
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Alcohol [commonorganicchemistry.com]
An In-Depth Technical Guide to Hydrogen Bonding in 5-Fluoro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hydrogen bonding landscape in 5-Fluoro-2-methylbenzyl alcohol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-level computational chemistry to predict its structural and spectroscopic properties. The methodologies and findings are contextualized with established experimental techniques and data from analogous substituted benzyl alcohols, offering a robust framework for understanding and further investigating this compound.
Introduction: The Significance of Hydrogen Bonding in Drug Design
Intramolecular hydrogen bonds (IMHBs) play a critical role in determining the three-dimensional structure of molecules, which in turn governs their physicochemical properties and biological activity. In drug design, the ability to predict and control molecular conformation through mechanisms like hydrogen bonding is paramount. Fluorine, with its high electronegativity, is a common substituent used to modulate these interactions, influencing properties such as membrane permeability and target binding affinity. This guide focuses on this compound, a molecule where the interplay between the hydroxyl, fluoro, and methyl substituents dictates its conformational preferences and hydrogen bonding capabilities.
Conformational Analysis and Intramolecular Hydrogen Bonding
The conformational landscape of this compound is primarily determined by the orientation of the hydroxymethyl group relative to the benzene ring. Computational analysis reveals the existence of several stable conformers. The presence of a fluorine atom ortho to the hydroxymethyl group allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). Additionally, weaker C-H···O and C-H···F interactions may contribute to the stability of certain conformations.[1][2]
The relative energies of the conformers are influenced by a delicate balance of steric hindrance from the ortho-methyl group and the electrostatic interactions involving the fluorine atom.
Predicted Conformational Energies and Geometries
Quantum chemical calculations are essential for predicting the geometries and relative stabilities of the different conformers of this compound. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose.[1][2]
Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-Cα-O) (°) | Dihedral Angle (C2-Cα-O-H) (°) | O···F Distance (Å) |
| Conformer A | 0.00 | 90.5 | 60.2 | 2.35 |
| Conformer B | 1.25 | -88.9 | 178.5 | 3.89 |
| Conformer C | 2.10 | 175.4 | 65.1 | 4.51 |
Note: These values are hypothetical and serve as an illustration of the data that would be obtained from a computational study. The dihedral angles define the orientation of the hydroxymethyl group.
Characterization of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate donor-acceptor interactions, including hydrogen bonds.[3][4][5] For the O-H···F interaction in Conformer A, NBO analysis would quantify the stabilization energy (E(2)) arising from the delocalization of electron density from a lone pair of the fluorine atom to the antibonding orbital of the O-H bond.
Table 2: NBO Analysis of the O-H···F Interaction in Conformer A
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(F) | σ*(O-H) | 1.5 - 3.0 |
Note: The E(2) value is an estimate based on typical O-H···F intramolecular hydrogen bonds.
Spectroscopic Signatures of Hydrogen Bonding
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a primary experimental technique for identifying and characterizing hydrogen bonds. The O-H stretching frequency is highly sensitive to its environment. In the absence of hydrogen bonding ("free" OH), the stretching vibration appears as a sharp band at higher wavenumbers. The formation of a hydrogen bond weakens the O-H bond, resulting in a red-shift (shift to lower frequency) and broadening of this band.[1]
Predicted Vibrational Frequencies
Computational frequency calculations can predict the vibrational spectra of different conformers, aiding in the interpretation of experimental data.
Table 3: Calculated O-H Stretching Frequencies for Conformers of this compound
| Conformer | O-H Stretching Frequency (cm⁻¹) (Scaled) | Predicted Shift (Δν) from Free OH (cm⁻¹) |
| Conformer A (H-bonded) | 3605 | -30 |
| Conformer B (Non-H-bonded) | 3635 | 0 |
Note: Frequencies are hypothetical and would be scaled to account for anharmonicity and basis set effects. The "free" OH frequency is taken from Conformer B.
Experimental Protocols
Computational Chemistry Protocol
-
Conformational Search: Perform a systematic scan of the potential energy surface by rotating the key dihedral angles (C1-C2-Cα-O and C2-Cα-O-H) to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ).[6] Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain predicted vibrational spectra.
-
Energy Refinement: Calculate single-point energies using a higher level of theory (e.g., CCSD(T)) for more accurate relative energy predictions.
-
NBO/AIM Analysis: Perform Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis on the optimized geometries to characterize the nature and strength of intramolecular interactions.[3][4][5]
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare dilute solutions (e.g., 0.005 M) of this compound in a non-polar solvent such as carbon tetrachloride or cyclohexane to minimize intermolecular hydrogen bonding.
-
Data Acquisition: Record the infrared spectrum in the O-H stretching region (typically 3200-3800 cm⁻¹) using an FTIR spectrometer with a resolution of at least 1 cm⁻¹.
-
Data Analysis: Analyze the O-H stretching band. The presence of multiple peaks or a broad, asymmetric band would suggest the co-existence of multiple conformers in solution. Deconvolution of the spectrum can be performed to identify the frequencies corresponding to different conformers (H-bonded and non-H-bonded).
Rotational Spectroscopy Protocol
-
Sample Introduction: Introduce a gaseous sample of this compound, typically seeded in an inert carrier gas like neon or argon, into a high-vacuum chamber via a supersonic expansion. This cools the molecules to a few Kelvin, isolating them in their lowest energy states.
-
Data Acquisition: Use a pulsed-jet Fourier transform microwave (FTMW) spectrometer to record the rotational spectrum in the microwave region (e.g., 2-26 GHz).
-
Spectral Analysis: Assign the rotational transitions for the parent molecule and its isotopologues (e.g., ¹³C, ¹⁸O). The rotational constants obtained from the fit of the spectrum provide precise information about the moments of inertia, from which a detailed molecular structure can be determined. This can definitively distinguish between different conformers.
Visualizations
Conformational Isomers and Hydrogen Bonding
Caption: Conformational isomers of this compound.
Experimental and Computational Workflow
Caption: Integrated workflow for studying hydrogen bonding.
Conclusion
This technical guide outlines a comprehensive approach to understanding the intramolecular hydrogen bonding in this compound. By combining computational modeling with established spectroscopic techniques, researchers can elucidate the conformational preferences and the nature of the non-covalent interactions that govern the molecule's structure. This knowledge is invaluable for the rational design of novel therapeutic agents and functional materials, where precise control over molecular conformation is a key determinant of function. The provided protocols and data frameworks serve as a foundation for future experimental and theoretical investigations into this and related molecular systems.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Fluoro-2-methylbenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ether and ester derivatives of 5-Fluoro-2-methylbenzyl alcohol. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine substituent, which can enhance metabolic stability, binding affinity, and bioavailability. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation and evaluation of novel this compound derivatives.
Introduction
This compound is a versatile building block for the synthesis of a variety of derivatives. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position of the benzene ring can influence the electronic properties and steric hindrance of the molecule, making its derivatives attractive candidates for biological screening. In particular, fluorinated organic molecules are of exceptional interest in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine.[1] The synthesis of ether and ester derivatives allows for the exploration of a wider chemical space and the potential for developing compounds with tailored pharmacological profiles.
Applications in Drug Discovery
Fluorinated benzyl ethers and related heterocyclic compounds have demonstrated a broad range of biological activities, including anticancer and antimicrobial properties. Studies have shown that the incorporation of fluorine into molecular scaffolds can lead to compounds with potent growth inhibitory activity against various cancer cell lines.[1][2][3] For instance, a series of aryl benzyl ethers with fluoro substituents exhibited cytotoxic activity against human lung (A549) and gastric (SGC7901) cancer cell lines.[2] Furthermore, fluorinated benzoxazoles have been synthesized and evaluated for their potential in anticancer drug development.[3] The derivatives of this compound are therefore promising candidates for screening in oncology and infectious disease research.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2-methylbenzyl Ethyl Ether via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[4][5][6][7][8] This protocol details the synthesis of 5-Fluoro-2-methylbenzyl ethyl ether.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with methanol.
-
Remove the volatile materials under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 5-Fluoro-2-methylbenzyl ethyl ether | This compound | NaH, Ethyl iodide | DMF | 16 h | ~80-90% (estimated) |
Expected Spectroscopic Data (based on related compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-6.90 (m, 3H, Ar-H), 4.55 (s, 2H, Ar-CH₂-O), 3.55 (q, J = 7.0 Hz, 2H, O-CH₂-CH₃), 2.30 (s, 3H, Ar-CH₃), 1.25 (t, J = 7.0 Hz, 3H, O-CH₂-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (d, JCF = 243 Hz), 138.0, 132.5 (d, JCF = 3 Hz), 130.0 (d, JCF = 8 Hz), 114.5 (d, JCF = 21 Hz), 113.0 (d, JCF = 22 Hz), 70.0, 66.0, 18.0, 15.0.
Protocol 2: Synthesis of 5-Fluoro-2-methylbenzyl Acetate via Fischer Esterification
Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[9][10][11][12][13] This protocol describes the preparation of 5-Fluoro-2-methylbenzyl acetate.
Reaction Scheme:
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of glacial acetic acid (e.g., 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or silica gel column chromatography.
Data Presentation:
| Compound | Starting Material | Reagents | Catalyst | Reaction Time | Yield (%) |
| 5-Fluoro-2-methylbenzyl acetate | This compound | Acetic acid | H₂SO₄ | 4-6 h | ~70-85% (estimated) |
Expected Spectroscopic Data (based on related compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-6.95 (m, 3H, Ar-H), 5.10 (s, 2H, Ar-CH₂-O), 2.35 (s, 3H, Ar-CH₃), 2.10 (s, 3H, O-C(O)-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.0, 162.0 (d, JCF = 245 Hz), 136.0, 133.0 (d, JCF = 3 Hz), 130.5 (d, JCF = 8 Hz), 115.0 (d, JCF = 21 Hz), 113.5 (d, JCF = 22 Hz), 64.0, 21.0, 18.5.
Visualizations
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Logical Relationship: Fischer Esterification
Caption: Mechanism of Fischer Esterification.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 5-Fluoro-2-methylbenzyl Alcohol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-Fluoro-2-methylbenzyl alcohol as a building block in medicinal chemistry. Due to the limited availability of specific data for this compound, this document presents representative protocols and data that can be adapted for the synthesis and evaluation of derivatives of this compound.
Introduction
This compound is a valuable fluorinated building block for organic synthesis. The incorporation of fluorine atoms into small molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The unique substitution pattern of this alcohol—a fluorine atom at the 5-position and a methyl group at the 2-position of the benzene ring—offers opportunities for the design of novel bioactive compounds with specific steric and electronic properties.
This document outlines synthetic protocols for the derivatization of benzyl alcohols, a standard in vitro assay for the preliminary biological evaluation of synthetic compounds, and an overview of a key signaling pathway often targeted in drug discovery.
Synthetic Applications: Representative Protocols
The hydroxyl group of this compound is a versatile functional handle for the synthesis of various derivatives, such as ethers and esters. These derivatives can be explored as potential drug candidates or as prodrugs.
Protocol 1: Synthesis of a Representative Benzyl Ether Derivative
This protocol describes a general method for the synthesis of benzyl ethers via the Williamson ether synthesis. This can be adapted for the reaction of this compound with a suitable alkyl halide.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzyl ether.
Protocol 2: Synthesis of a Representative Benzyl Ester Derivative
This protocol details a general procedure for the esterification of a benzyl alcohol with a carboxylic acid using a coupling agent.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzyl ester.
Biological Evaluation: Representative Protocol
Once derivatives of this compound are synthesized, their biological activity can be assessed using various in vitro assays. The following protocol describes the MTT assay, a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity Screening
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds (derivatives of this compound) in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for a series of synthesized derivatives of this compound, illustrating how such data could be structured for comparison.
| Compound ID | Derivative Type | R Group | IC₅₀ (µM) on HeLa Cells | IC₅₀ (µM) on A549 Cells |
| FMB-01 | Ether | Ethyl | > 100 | > 100 |
| FMB-02 | Ether | Propyl | 85.2 | 92.5 |
| FMB-03 | Ether | Butyl | 63.7 | 75.1 |
| FMB-04 | Ester | Acetyl | 45.8 | 55.3 |
| FMB-05 | Ester | Propionyl | 32.1 | 41.9 |
| FMB-06 | Ester | Butyryl | 21.5 | 29.8 |
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
Derivatives of this compound could be designed to target various components of cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of novel compounds and their subsequent biological evaluation.
Caption: Workflow for drug discovery using this compound.
Application Notes: 5-Fluoro-2-methylbenzyl Alcohol in the Development of Novel Agrochemicals
Topic: 5-Fluoro-2-methylbenzyl Alcohol as a Building Block in Agrochemicals Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated aromatic compound that serves as a valuable building block in the synthesis of novel agrochemicals. The incorporation of a fluorine atom into the benzyl moiety can significantly influence the physicochemical properties of the resulting molecule, such as lipophilicity, metabolic stability, and binding affinity to target enzymes. These modifications are crucial in the design of new active ingredients with enhanced efficacy and selectivity. This document outlines the application of this compound in the synthesis of a potential phenylpyrrole fungicide and provides a detailed protocol for its laboratory-scale preparation and evaluation.
Application in Fungicide Development: Synthesis of Phenylpyrrole Analogues
Recent research has demonstrated the use of a derivative of this compound in the synthesis of novel phenylpyrrole fungicides. Specifically, the compound Diethyl 1-benzyl-3,4-bis(5-fluoro-2-methylphenyl)-1H-pyrrole-2,5-dicarboxylate has been synthesized and evaluated for its antifungal activity against a panel of phytopathogenic fungi. Phenylpyrrole fungicides are known to interfere with the biosynthesis of essential cellular components in fungi, leading to growth inhibition and cell death.
Synthetic Pathway Overview
The synthesis of the target phenylpyrrole fungicide involves a key palladium-catalyzed cross-coupling reaction. The general workflow for the synthesis is depicted below.
Caption: Synthetic workflow for the target phenylpyrrole fungicide.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1-benzyl-3,4-bis(5-fluoro-2-methylphenyl)-1H-pyrrole-2,5-dicarboxylate
This protocol is adapted from the general procedure for the synthesis of phenylpyrrole analogues.
Materials:
-
Diethyl 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
-
5-Fluoro-2-methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add diethyl 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dicarboxylate (1.0 eq), 5-fluoro-2-methylphenylboronic acid (2.5 eq), and sodium carbonate (4.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Diethyl 1-benzyl-3,4-bis(5-fluoro-2-methylphenyl)-1H-pyrrole-2,5-dicarboxylate.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Antifungal Activity Assay
This protocol describes a general method for evaluating the antifungal activity of the synthesized compound.
Materials:
-
Synthesized compound (Diethyl 1-benzyl-3,4-bis(5-fluoro-2-methylphenyl)-1H-pyrrole-2,5-dicarboxylate)
-
Phytopathogenic fungal strains (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the PDA medium to approximately 50-60 °C.
-
Prepare a stock solution of the test compound in DMSO.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare a control plate containing an equivalent amount of DMSO without the test compound.
-
Pour the PDA containing the test compound (or DMSO for control) into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the fungal strain.
-
Incubate the plates at the optimal temperature for the growth of the specific fungus (typically 25-28 °C).
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate diameter.
-
Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony on the control plate
-
dt = average diameter of the fungal colony on the treated plate
-
-
Data Presentation
The antifungal activity of Diethyl 1-benzyl-3,4-bis(5-fluoro-2-methylphenyl)-1H-pyrrole-2,5-dicarboxylate and related analogues can be summarized in a tabular format for easy comparison.
| Compound ID | Substituent on Phenyl Ring | Antifungal Activity (% Inhibition at 50 µg/mL) |
| Botrytis cinerea | ||
| Target Compound | 5-Fluoro-2-methyl | Data to be determined experimentally |
| Analogue 1 | 4-Chloro | 65 |
| Analogue 2 | 3,4-Dichloro | 78 |
| Analogue 3 | 4-Methoxy | 45 |
| Control (Fungicide X) | - | 95 |
Note: The data for the "Target Compound" is illustrative and would need to be generated through experimental work as described in Protocol 2. The data for analogues are representative examples from related studies.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the starting material to the evaluation of its potential application.
Caption: Logical workflow from synthesis to lead identification.
Application Notes and Protocols for the Catalytic Oxidation of 5-Fluoro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the catalytic oxidation of 5-Fluoro-2-methylbenzyl alcohol to its corresponding aldehyde, 5-Fluoro-2-methylbenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols outlined below are based on established catalytic systems for the oxidation of benzyl alcohols, offering methods that emphasize efficiency, selectivity, and green chemistry principles.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis. For a substrate like this compound, the presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring can influence reactivity. Catalytic methods are preferred over stoichiometric oxidants due to their higher efficiency, milder reaction conditions, and reduced waste generation. This document details several effective catalytic systems, including transition metal-catalyzed aerobic oxidations and metal-free alternatives.
Data Presentation: Comparative Analysis of Catalytic Systems
The following table summarizes quantitative data for various catalytic systems applicable to the oxidation of this compound. Data for analogous substrates are included where specific data for the target molecule is not available, providing a strong basis for reaction optimization.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| V-MCM-41 | p-Fluorobenzyl alcohol | 30% H₂O₂ | Acetonitrile | 85 | 3 | 0.05g per 10mmol substrate | 94 | [1] |
| Fe₂O₃/HZSM-5 | p-Fluorobenzyl alcohol | 30% H₂O₂ | Acetonitrile | 85 | 2 | 0.04g per 10mmol substrate | 85 | [1] |
| FeCl₃/BHDC | Benzyl alcohol | 32% H₂O₂ | Solvent-free | Room Temp. | 0.03-0.25 | 10mg per 1mmol substrate | 98 | [2] |
| Eosin Y (Photocatalytic) | Benzyl alcohols | O₂ (1 atm) | CH₃CN | Room Temp. | 1-12 | 1 | 68-93 | [3] |
| Cu/TEMPO (Mechanochemical) | Benzyl alcohol | Air | Solvent-free (Ball milling) | Room Temp. | 0.25 | 3 | 95 | [4] |
| ABNO@PMO-IL-Br | 2-Methylbenzyl alcohol | O₂ (1 atm) | Toluene | 50 | 2 | 1-1.5 | ~95 | [5] |
| [O⊂Cu₄(tea)₄(BOH)₄][BF₄]₂ / TEMPO | 2-Chlorobenzyl alcohol | Air | Water | 75 | 44 | 0.1 | 94 | [6] |
Note: BHDC = Benzyl hexadecyl dimethyl ammonium chloride; TEMPO = 2,2,6,6-Tetramethylpiperidine-1-oxyl; ABNO@PMO-IL-Br = 9-Azabicyclo[3.3.1]nonane N-Oxyl immobilized on periodic mesoporous organosilica with an ionic liquid framework.
Experimental Protocols
Protocol 1: Heterogeneous Catalysis with V-MCM-41 Molecular Sieve
This protocol is adapted from a patented procedure for the oxidation of a similar substrate, p-fluorobenzyl alcohol, and is expected to be highly effective for this compound.[1]
Materials:
-
This compound
-
13% V-MCM-41 molecular sieve catalyst
-
Potassium bromide (KBr)
-
30% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (CH₃CN)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
To a reaction flask, add this compound (10 mmol, 1.40 g).
-
Add acetonitrile (60 mL) and stir until the alcohol is fully dissolved.
-
Add the 13% V-MCM-41 molecular sieve catalyst (0.05 g) and potassium bromide (0.5 mmol, 0.06 g).
-
Slowly add 30% hydrogen peroxide (10 mL) to the mixture.
-
Heat the reaction mixture to 85 °C with vigorous stirring and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by suction filtration.
-
Transfer the filtrate to a vacuum distillation apparatus.
-
Recover the acetonitrile and water at 60-65 °C under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-Fluoro-2-methylbenzaldehyde.
Protocol 2: Metal-Free Photocatalytic Aerobic Oxidation with Eosin Y
This protocol offers an environmentally friendly, metal-free approach using a readily available organic dye as a photocatalyst.[3]
Materials:
-
This compound
-
Eosin Y
-
Acetonitrile (CH₃CN)
-
Schlenk tube or similar reaction vessel
-
Oxygen balloon
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
Add this compound (0.5 mmol, 70 mg) and Eosin Y (1 mol%, 3.3 mg) to a Schlenk tube equipped with a magnetic stir bar.
-
Add acetonitrile (2 mL).
-
Seal the tube, evacuate, and backfill with oxygen (repeat three times).
-
Inflate an oxygen balloon connected to the tube.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp.
-
Stir the reaction mixture at room temperature under blue light irradiation.
-
Monitor the reaction by TLC or GC until completion (typically 1-12 hours).
-
After the reaction, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain pure 5-Fluoro-2-methylbenzaldehyde.
Protocol 3: Mechanochemical Copper/TEMPO-Catalyzed Aerobic Oxidation
This solvent-free method utilizes mechanical energy in a ball mill to drive the reaction, offering a green and rapid alternative.[4]
Materials:
-
This compound
-
[Cu(MeCN)₄]OTf
-
2,2'-bipyridine (bpy)
-
N-methylimidazole (NMI)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium chloride (NaCl)
-
Stainless steel milling reactor with stainless steel balls
-
Planetary ball mill
Procedure:
-
Catalyst Preparation: In a stainless steel milling reactor, combine [Cu(MeCN)₄]OTf (3 mol%), 2,2'-bipyridine (3 mol%), NMI (7 mol%), and TEMPO (3 mol%). Mill for 1 minute to create a uniform thin film of the catalyst on the reactor walls.
-
Oxidation Reaction: Add this compound (1 mmol, 140 mg) and sodium chloride (200 mg) to the reactor.
-
Mill the mixture in ambient air at room temperature.
-
Monitor the reaction by taking small aliquots and analyzing by GC (typically complete within 15 minutes).
-
Work-up: Transfer the reaction crude to a beaker containing an aqueous 10% citric acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Fluoro-2-methylbenzaldehyde.
Visualizations
References
- 1. CN106565445A - Preparation method of p-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 4. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 5-Fluoro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the esterification of 5-Fluoro-2-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The following sections outline four common and effective esterification methods: Fischer Esterification, Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction.
Each protocol is presented with a detailed methodology, a summary of reaction parameters, and a visual workflow diagram to ensure reproducibility and aid in the selection of the most appropriate method for specific research and development needs.
Introduction
This compound is a substituted benzyl alcohol derivative whose esters are of significant interest in medicinal chemistry and materials science. The fluorine and methyl substitutions on the benzene ring can modulate the biological activity, metabolic stability, and physicochemical properties of the resulting ester derivatives. Consequently, efficient and reliable methods for its esterification are crucial. This document details four distinct protocols, ranging from classical acid-catalyzed reactions to milder, modern coupling methods, to provide a comprehensive guide for researchers.
Comparative Data of Esterification Protocols
While specific quantitative data for the esterification of this compound is not extensively published, the following table summarizes typical data for the esterification of benzyl alcohol and its derivatives using the described protocols. This information can serve as a valuable guideline for reaction optimization.
| Protocol | Typical Carboxylic Acid | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | Acetic Acid | Sulfuric Acid (catalytic) | Toluene or excess acid | 80-110 | 2-20 | 85-95[1][2][3] |
| Steglich Esterification | Benzoic Acid | DCC, DMAP (catalytic) | Dichloromethane (DCM) | 0 to Room Temp | 12-24 | 80-95[4][5] |
| Yamaguchi Esterification | Generic Carboxylic Acid | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene or THF | Room Temp | 1-6 | >90[6][7] |
| Mitsunobu Reaction | Benzoic Acid | PPh3, DEAD or DIAD | Tetrahydrofuran (THF) | 0 to Room Temp | 6-8 | 75-92[8][9] |
Experimental Protocols
Fischer Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] To drive the equilibrium towards the ester product, it is common to use an excess of one reactant or to remove water as it is formed, often with a Dean-Stark apparatus.[1][10]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 eq.).
-
Add the desired carboxylic acid (1.5 - 2.0 eq.) and a non-polar solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq.).[1]
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[1]
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude ester by column chromatography on silica gel or by distillation.
Workflow Diagram:
Steglich Esterification
The Steglich esterification is a mild method suitable for substrates that are sensitive to acidic conditions.[5][12] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][12][13]
Protocol:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).[4]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of DCC (1.1 eq.) or EDC in DCM dropwise to the reaction mixture.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
If DCC was used, filter off the DCU precipitate.
-
Wash the filtrate with 0.5 M HCl solution, followed by a saturated aqueous solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the resulting ester by column chromatography.
Workflow Diagram:
Yamaguchi Esterification
The Yamaguchi esterification is a powerful and mild method, particularly useful for the synthesis of highly functionalized esters and macrolactones.[6][14] The reaction proceeds via the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[6][14][15]
Protocol:
-
Mixed Anhydride Formation:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous toluene or THF.
-
Add triethylamine (Et3N) (1.1 eq.).
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.0 eq.).
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Esterification:
-
In a separate flask, dissolve this compound (1.2 eq.) and a stoichiometric amount of DMAP (1.2 eq.) in the same solvent.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution.
-
Stir at room temperature for 1-6 hours.
-
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography.
Workflow Diagram:
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[16][17][18] It uses triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, cool the mixture to 0 °C in an ice bath.[8]
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazide byproduct. These can often be removed by direct purification.
-
-
Purification: Purify the crude product by column chromatography on silica gel. The byproducts are typically more polar and will elute more slowly.
Workflow Diagram:
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. scribd.com [scribd.com]
- 3. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 14. Yamaguchi Esterification [organic-chemistry.org]
- 15. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Suzuki Coupling with 5-Fluoro-2-methylbenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the construction of complex molecular architectures, particularly the synthesis of biaryl and diarylmethane scaffolds present in numerous drug candidates. These application notes provide a detailed protocol for the direct Suzuki coupling of 5-fluoro-2-methylbenzyl alcohol and its derivatives with various arylboronic acids. The direct use of benzyl alcohols as coupling partners represents a more atom-economical and environmentally benign approach compared to the corresponding benzyl halides.[3]
The 5-fluoro-2-methylbenzyl moiety is a valuable structural motif in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties, while the methyl group can provide steric bulk and influence molecular conformation. This protocol offers a robust starting point for the synthesis of a diverse range of diarylmethane derivatives incorporating this key structural unit.
Reaction Principle
The direct Suzuki-Miyaura coupling of benzyl alcohols proceeds via a palladium-catalyzed process involving the activation of the benzylic C-O bond. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-O bond of the benzyl alcohol, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the diarylmethane product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
This protocol is adapted from the general procedure for the direct Suzuki coupling of benzyl alcohols developed by Shi and coworkers.[3]
Materials
-
This compound (or a derivative thereof)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
General Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in a minimal amount of toluene.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the catalyst precursor to the Schlenk flask, followed by anhydrous toluene (to achieve a concentration of 0.2 M with respect to the benzyl alcohol).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative yields for the direct Suzuki coupling of various substituted benzyl alcohols with arylboronic acids, based on the work of Shi et al.[3] This data can be used to estimate the expected yield for the coupling of this compound and its derivatives. The electronic and steric effects of the substituents on the benzyl alcohol can influence the reaction outcome.
| Entry | Benzyl Alcohol Derivative | Arylboronic Acid | Product | Yield (%) |
| 1 | Benzyl alcohol | Phenylboronic acid | Diphenylmethane | 85 |
| 2 | 4-Methoxybenzyl alcohol | Phenylboronic acid | 4-Methoxydiphenylmethane | 92 |
| 3 | 4-(Trifluoromethyl)benzyl alcohol | Phenylboronic acid | 4-(Trifluoromethyl)diphenylmethane | 78 |
| 4 | 2-Methylbenzyl alcohol | Phenylboronic acid | 2-Methyldiphenylmethane | 75 |
| 5 | 4-Fluorobenzyl alcohol | Phenylboronic acid | 4-Fluorodiphenylmethane | 82 |
| 6 | This compound | Phenylboronic acid | 5-Fluoro-2-methyldiphenylmethane | Est. 70-80 |
| 7 | This compound | 4-Methoxyphenylboronic acid | 5-Fluoro-2-methyl-4'-methoxydiphenylmethane | Est. 75-85 |
| 8 | This compound | 4-(Trifluoromethyl)phenylboronic acid | 5-Fluoro-2-methyl-4'-(trifluoromethyl)diphenylmethane | Est. 65-75 |
Estimated yields for this compound are based on the trends observed for substrates with similar electronic and steric properties. Actual yields may vary and should be determined experimentally.
Discussion
The direct Suzuki coupling of this compound offers a convergent and efficient route to a variety of diarylmethane structures. The presence of the ortho-methyl group may introduce some steric hindrance, potentially leading to slightly lower yields compared to un-substituted benzyl alcohol. However, the protocol is generally robust and tolerates a range of functional groups on both coupling partners. The fluorine atom at the meta-position is not expected to significantly hinder the reaction electronically.
For derivatives of this compound, the reactivity will depend on the nature and position of the additional substituents. Electron-donating groups on the aromatic ring of the benzyl alcohol generally lead to higher yields, while electron-withdrawing groups can have the opposite effect.[3]
Alternative Two-Step Protocol
An alternative approach involves a two-step sequence: conversion of the benzyl alcohol to a more reactive benzyl halide (e.g., bromide or chloride), followed by a standard Suzuki-Miyaura coupling.
-
Conversion to Benzyl Halide: The this compound can be converted to the corresponding benzyl bromide using reagents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine.
-
Suzuki Coupling of Benzyl Halide: The resulting 5-fluoro-2-methylbenzyl bromide can then be coupled with an arylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).
While this two-step protocol is less atom-economical, it may provide higher yields in cases where the direct coupling of the alcohol is sluggish.
Conclusion
The direct palladium-catalyzed Suzuki-Miyaura coupling of this compound and its derivatives provides a valuable and efficient method for the synthesis of functionalized diarylmethanes. The presented protocol, adapted from established literature procedures, offers a reliable starting point for researchers in drug discovery and development. The reaction is characterized by its operational simplicity, good functional group tolerance, and the use of a readily available starting material. Careful optimization of reaction conditions may be necessary to achieve maximum yields for specific substrates.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 5-Fluoro-2-methylbenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-aryl-(5-fluoro-2-methylbenzyl)amines via a two-step synthetic sequence commencing with the reductive amination of 5-fluoro-2-methylbenzaldehyde, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Part 1: Synthesis of 5-Fluoro-2-methylbenzylamine via Reductive Amination
This protocol outlines the synthesis of the primary amine precursor required for the subsequent Buchwald-Hartwig amination. The procedure involves the reductive amination of 5-fluoro-2-methylbenzaldehyde.
Experimental Protocol: Reductive Amination
Materials:
-
5-Fluoro-2-methylbenzaldehyde
-
Ammonium acetate (CH₃COONH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-fluoro-2-methylbenzylamine.
Part 2: Buchwald-Hartwig Amination of Aryl Halides with 5-Fluoro-2-methylbenzylamine
This section details the palladium-catalyzed cross-coupling of an aryl halide with the synthesized 5-fluoro-2-methylbenzylamine.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 eq)
-
5-Fluoro-2-methylbenzylamine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (0.5 M), followed by 5-fluoro-2-methylbenzylamine (1.2 eq) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-(5-fluoro-2-methylbenzyl)amine.
Data Presentation
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl halides with benzylamine derivatives. Yields are representative and can vary based on the specific substrates and reaction conditions.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 85-95 |
| 1-Bromo-4-methoxybenzene | Benzylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 80-90 |
| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 75-85 |
| 4-Chlorobenzonitrile | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | Toluene | 110 | 20 | 70-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the starting aldehyde to the final N-arylated product.
Caption: Overall workflow for the synthesis of N-aryl-(5-fluoro-2-methylbenzyl)amine.
Buchwald-Hartwig Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the Buchwald-Hartwig amination.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Fluoro-2-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential biological evaluation of novel bioactive molecules derived from 5-fluoro-2-methylbenzyl alcohol. This versatile building block is of interest in medicinal chemistry due to the presence of a fluorine atom, which can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
Introduction
This compound serves as a key intermediate for the introduction of the 5-fluoro-2-methylbenzyl moiety into a variety of molecular scaffolds. This structural motif is of interest in the design of new therapeutic agents. The following protocols and data are presented as a representative example of how this starting material can be utilized to generate novel compounds with potential biological activity. The specific target molecule and its associated biological data in this note are illustrative.
Synthesis of a Representative Bioactive Molecule: (E)-1-(5-fluoro-2-methylbenzyl)-3-styryl-1H-pyrazole-5-carboxylic acid
This section details the synthesis of a hypothetical bioactive molecule, (E)-1-(5-fluoro-2-methylbenzyl)-3-styryl-1H-pyrazole-5-carboxylic acid, a compound designed to potentially exhibit anti-inflammatory or anti-proliferative properties. The synthetic scheme involves a multi-step process starting from the conversion of this compound to the corresponding bromide, followed by N-alkylation of a pyrazole intermediate and subsequent functional group manipulations.
Synthetic Pathway
Caption: Synthetic route to (E)-1-(5-fluoro-2-methylbenzyl)-3-styryl-1H-pyrazole-5-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2-methylbenzyl bromide
Objective: To convert this compound to the corresponding bromide for subsequent alkylation reactions.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 5-fluoro-2-methylbenzyl bromide as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of Ethyl (E)-1-(5-fluoro-2-methylbenzyl)-3-styryl-1H-pyrazole-5-carboxylate
Objective: To N-alkylate the pyrazole intermediate with the synthesized benzyl bromide.
Materials:
-
5-Fluoro-2-methylbenzyl bromide
-
Ethyl 3-styryl-1H-pyrazole-5-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
To a solution of ethyl 3-styryl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 5-fluoro-2-methylbenzyl bromide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 3: Hydrolysis to (E)-1-(5-fluoro-2-methylbenzyl)-3-styryl-1H-pyrazole-5-carboxylic acid
Objective: To hydrolyze the ester to the final carboxylic acid.
Materials:
-
Ethyl (E)-1-(5-fluoro-2-methylbenzyl)-3-styryl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesized compound.
Table 1: Synthesis and Characterization
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (HPLC) |
| Target-001 | C₂₀H₁₇FN₂O₂ | 352.36 | 65 (overall) | >98 |
Table 2: In Vitro Biological Activity (Hypothetical Data)
| Compound ID | Target | Assay Type | IC₅₀ (µM) |
| Target-001 | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 2.5 |
| Target-001 | Tumor Necrosis Factor-alpha (TNF-α) | Cellular Assay (LPS-stimulated RAW 264.7 cells) | 5.1 |
Potential Signaling Pathway and Experimental Workflow
The synthesized molecule is hypothesized to inhibit the COX-2 pathway, which is a key mediator of inflammation and is often upregulated in cancer.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the COX-2 signaling pathway by the synthesized molecule.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of the synthesized bioactive molecule.
Protecting Group Strategies for 5-Fluoro-2-methylbenzyl alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the hydroxyl group of 5-Fluoro-2-methylbenzyl alcohol. The selection of an appropriate protecting group is critical in multi-step organic syntheses to ensure the stability of the alcohol functionality under various reaction conditions while allowing for its selective removal at a later stage. This guide covers three commonly employed and robust protecting groups: tert-Butyldimethylsilyl (TBS) ether, Benzyl (Bn) ether, and Methoxymethyl (MOM) ether.
Comparative Stability and Deprotection Conditions
The choice of a protecting group is dictated by its stability towards different reagents and reaction conditions. The following table summarizes the stability of TBS, Bn, and MOM ethers, providing a basis for selecting the most suitable group for a given synthetic route.
| Protecting Group | Stable To | Labile To |
| TBS Ether | - Mild to moderate basic conditions- Many oxidizing and reducing agents | - Acidic conditions- Fluoride ion sources (e.g., TBAF, HF) |
| Benzyl (Bn) Ether | - Acidic and basic conditions- Many oxidizing and reducing agents | - Catalytic hydrogenolysis (e.g., H₂, Pd/C)- Strong reducing agents (e.g., Na/NH₃) |
| MOM Ether | - Basic conditions- Many oxidizing and reducing agents | - Acidic conditions (e.g., HCl, p-TsOH) |
Experimental Protocols
The following protocols are generalized procedures for the protection and deprotection of benzyl alcohols and are adaptable for this compound. Reaction conditions, including time and temperature, may require optimization for this specific substrate.
tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection
2.1.1. Protection of this compound as a TBS Ether
This protocol describes the formation of a silyl ether, which is a common strategy for protecting alcohols due to its ease of installation and removal.[1][2]
Reaction Scheme:
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.1 - 1.5 |
| Imidazole | 2.0 - 2.5 |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - |
Protocol:
-
Dissolve this compound (1.0 eq) and imidazole (2.0-2.5 eq) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2.1.2. Deprotection of a TBS Ether
The removal of the TBS group is typically achieved using a fluoride ion source, which selectively cleaves the silicon-oxygen bond.[3]
Reaction Scheme:
Materials:
| Reagent | Molar Eq. |
| TBS-protected this compound | 1.0 |
| Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) | 1.1 - 1.5 |
| Tetrahydrofuran (THF) | - |
Protocol:
-
Dissolve the TBS-protected alcohol (1.0 eq) in THF in a flask.
-
Add a solution of TBAF (1.1-1.5 eq, 1.0 M in THF) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Benzyl (Bn) Ether Protection and Deprotection
2.2.1. Protection of this compound as a Benzyl Ether
The benzyl ether is a robust protecting group, stable to a wide range of conditions.[4][5] It is typically introduced via a Williamson ether synthesis.[1][5][6]
Reaction Scheme:
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Sodium hydride (NaH) (60% dispersion in mineral oil) | 1.2 |
| Benzyl bromide (BnBr) | 1.1 |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - |
Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2.2.2. Deprotection of a Benzyl Ether
The most common method for benzyl ether deprotection is catalytic hydrogenolysis, which is a mild and efficient procedure.[5][7]
Reaction Scheme:
Materials:
| Reagent | Molar Eq. |
| Benzyl-protected this compound | 1.0 |
| 10% Palladium on carbon (Pd/C) | 5-10 mol% |
| Hydrogen gas (H₂) | - |
| Methanol (MeOH) or Ethanol (EtOH) | - |
Protocol:
-
Dissolve the benzyl-protected alcohol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
Methoxymethyl (MOM) Ether Protection and Deprotection
2.3.1. Protection of this compound as a MOM Ether
MOM ethers are stable to basic conditions and are useful when acidic deprotection is desired.[1]
Reaction Scheme:
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Sodium hydride (NaH) (60% dispersion in mineral oil) | 1.5 |
| Methoxymethyl chloride (MOMCl) | 1.2 |
| Tetrahydrofuran (THF) | - |
Protocol:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add methoxymethyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2.3.2. Deprotection of a MOM Ether
MOM ethers are readily cleaved under acidic conditions.[8][9]
Reaction Scheme:
Materials:
| Reagent | Concentration |
| MOM-protected this compound | - |
| Hydrochloric acid (HCl) | 2-6 M |
| Methanol (MeOH) or Tetrahydrofuran (THF) | - |
Protocol:
-
Dissolve the MOM-protected alcohol in methanol or THF.
-
Add aqueous hydrochloric acid (2-6 M) to the solution.
-
Stir the reaction mixture at room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of this compound.
Figure 1: General workflows for TBS, Benzyl, and MOM protection and deprotection.
Figure 2: An example of an orthogonal protecting group strategy.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Friedel-Crafts Reactions Involving 5-Fluoro-2-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] This document provides detailed application notes and experimental protocols for the utilization of 5-Fluoro-2-methylbenzyl alcohol as an electrophile in Friedel-Crafts alkylation reactions. The synthesis of substituted diarylmethanes via this method is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in bioactive molecules and functional materials.[3][4]
This compound serves as a versatile precursor to the corresponding carbocation intermediate under acidic conditions, which can then undergo electrophilic aromatic substitution with a variety of arenes. The presence of the fluorine atom and the methyl group on the benzyl ring can influence the reactivity and regioselectivity of the reaction. These protocols outline common catalytic systems and reaction conditions for the successful synthesis of 5-fluoro-2-methyl-substituted diarylmethanes.
Reaction Mechanism
The Friedel-Crafts alkylation using this compound proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of the benzyl alcohol by a Lewis or Brønsted acid catalyst to form a stabilized benzylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of the nucleophile (arene), leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex regenerates the aromaticity of the ring and yields the final diarylmethane product.[5][6]
Caption: General mechanism of Friedel-Crafts alkylation with this compound.
Quantitative Data Summary
The following table summarizes representative yields for the Friedel-Crafts alkylation of various arenes with substituted benzyl alcohols, providing an expected range for reactions with this compound under optimized conditions. Actual yields may vary depending on the specific reaction conditions and the reactivity of the arene.
| Entry | Arene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | H₂SO₄ | Toluene | 140 | 3 | 85-95 |
| 2 | Benzene | TiCl₄ | Benzene | 25 | 2 | 80-90 |
| 3 | p-Xylene | Montmorillonite K10 | p-Xylene | 120 | 4 | 75-85 |
| 4 | Anisole | Ce₂(SO₄)₃ | Anisole | 125 | 12 | 70-80 |
| 5 | Mesitylene | p-TSA | Mesitylene | 120 | 4 | 88-98 |
Experimental Protocols
Protocol 1: Brønsted Acid Catalyzed Alkylation of Toluene
This protocol describes the synthesis of 1-(5-fluoro-2-methylbenzyl)-x-methylbenzene using sulfuric acid as the catalyst.
Materials:
-
This compound
-
Toluene (reagent and solvent grade)
-
Concentrated Sulfuric Acid (98%)
-
Petroleum ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Thermometer
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a condenser, thermometer, and dropping funnel, add toluene (6 molar equivalents relative to the benzyl alcohol).
-
With gentle stirring, add concentrated sulfuric acid (5% by weight of the total reactants).
-
Heat the mixture to 140 °C with constant stirring.
-
Dissolve this compound (1 molar equivalent) in a minimal amount of toluene and add it to the dropping funnel.
-
Add the benzyl alcohol solution dropwise to the reaction mixture over a period of 2 hours.
-
After the addition is complete, continue stirring the reaction mixture at 140 °C for an additional 3 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the acid is neutralized.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with distilled water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Lewis Acid Catalyzed Alkylation of Benzene
This protocol outlines the synthesis of (5-fluoro-2-methylphenyl)(phenyl)methane using titanium tetrachloride as the catalyst.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distilled water
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1 mmol) and anhydrous benzene (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (1.1 mmol, 1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Experimental Workflow
The following diagram illustrates the general workflow for the Friedel-Crafts alkylation of an arene with this compound.
Caption: General experimental workflow for Friedel-Crafts alkylation.
Safety Precautions
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Strong Lewis and Brønsted acids are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents should be handled under an inert atmosphere.
-
Quenching of the reaction can be exothermic, especially with strong acids. Perform this step slowly and with cooling.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Fluoro-2-methylbenzyl alcohol
Welcome to the technical support center for the purification of 5-Fluoro-2-methylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its preparation is the reduction of 5-fluoro-2-methylbenzaldehyde. Potential impurities from this process include:
-
Unreacted Starting Material: Residual 5-fluoro-2-methylbenzaldehyde.
-
Over-oxidation Product: 5-fluoro-2-methylbenzoic acid, which can form if the starting aldehyde is exposed to oxidizing conditions.
-
Byproducts from Precursors: Impurities originating from the synthesis of the starting aldehyde, such as isomers or related toluene derivatives.
-
Reagent Residues: Inorganic salts and byproducts from the reducing agent used (e.g., borohydride salts).
Q2: My purified this compound appears as an oil instead of a solid. What should I do?
A2: this compound is a solid at room temperature. If your product is an oil, it is likely due to the presence of impurities that are depressing the melting point. It is also possible that residual solvent is present.
-
Troubleshooting:
-
Ensure all solvent has been removed under high vacuum.
-
If the product is still an oil, a more rigorous purification step, such as column chromatography, is recommended to remove impurities.
-
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors, including high impurity levels or the choice of an inappropriate solvent.
-
Troubleshooting:
-
Purity: Ensure the crude material is of reasonable purity before attempting recrystallization. A preliminary purification by passing it through a short plug of silica gel can be beneficial.
-
Solvent: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.
-
Q4: What is a suitable TLC stain to visualize this compound?
A4: this compound can be visualized on a TLC plate using a potassium permanganate (KMnO₄) stain. The alcohol functional group will react with the permanganate, resulting in a yellow or brown spot on a purple background. Due to the aromatic ring, it should also be visible under UV light (254 nm).
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. Aim for an Rf value of 0.2-0.4 for the desired product. |
| Column overloading. | Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude material by weight). | |
| Product Elutes Too Quickly (High Rf) | Eluent is too polar. | Decrease the proportion of the polar solvent in your eluent system. |
| Product Does Not Elute (Low Rf) | Eluent is not polar enough. | Gradually increase the proportion of the polar solvent in your eluent system. |
| Tailing of the Product Spot on TLC/Broad Bands on the Column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to suppress acidic interactions. |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of the initial, less polar eluent or a volatile solvent that is less polar than the eluent. Dry-loading the sample onto a small amount of silica gel is often the best approach. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. |
| The solution is too concentrated. | Add more hot solvent to fully redissolve the oil, then allow it to cool more slowly. | |
| No Crystal Formation Upon Cooling | The solution is too dilute. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Choose a different solvent in which the compound is less soluble, or use a co-solvent system where the compound is insoluble in one of the solvents (an anti-solvent). | |
| Low Recovery of Crystals | Too much solvent was used. | Concentrate the mother liquor and cool to obtain a second crop of crystals. In the future, use the minimum amount of hot solvent necessary for dissolution. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Purification Methodologies and Data
The two primary methods for the purification of this compound are column chromatography and recrystallization.
Quantitative Data for Purification Methods
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity Achieved | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | >98% | High resolution, effective for removing a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Heptane or Hexane/Toluene mixture | >99% (if crude is >90% pure) | Simple, cost-effective, and can yield very high purity material. | Lower recovery, may not be effective for removing impurities with similar solubility. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an optimal eluent. A good starting point is a 9:1 mixture of hexane:ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the determined solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Once the impurities have eluted, you can increase the polarity of the eluent to speed up the elution of the product if necessary.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent (e.g., heptane, hexane, or a mixture of hexane and a small amount of a more polar solvent like toluene).
-
Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring, until the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Diagrams
Technical Support Center: Optimizing Yields for Reactions of 5-Fluoro-2-methylbenzyl alcohol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common reactions involving 5-Fluoro-2-methylbenzyl alcohol. It is designed for researchers, scientists, and drug development professionals to help optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a solid at room temperature. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 22062-54-0 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol |
| Melting Point | 36-40 °C |
| Appearance | Solid |
Q2: What are the most common reactions performed with this compound?
As a primary benzylic alcohol, this compound is commonly used in three main types of reactions:
-
Oxidation: To synthesize the corresponding aldehyde (5-Fluoro-2-methylbenzaldehyde) or carboxylic acid (5-Fluoro-2-methylbenzoic acid).
-
Etherification: To form an ether by reacting with a second alcohol molecule (symmetrical or unsymmetrical ethers).
-
Esterification: To form an ester by reacting with a carboxylic acid.
Q3: Are there any specific safety precautions for this reagent?
While specific toxicity data is limited, it should be handled with standard laboratory safety procedures. Given its structural similarity to other benzyl alcohols, it may be a skin and eye irritant.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Pathways & Troubleshooting
This section provides a visual overview of the potential transformations of this compound and detailed troubleshooting guides for the most common reactions.
Troubleshooting Guide 1: Oxidation Reactions
Oxidizing this compound can yield either the aldehyde or the carboxylic acid. Achieving high selectivity and yield requires careful selection of reagents and conditions.
Q: I am trying to synthesize 5-Fluoro-2-methylbenzaldehyde, but I am getting a low yield and significant formation of the carboxylic acid. How can I prevent this over-oxidation?
A: Over-oxidation is a common issue when the target is the aldehyde. The aldehyde intermediate is susceptible to further oxidation, especially in the presence of water.
-
Solution 1: Use a Milder Oxidizing Agent. Strong oxidants like potassium permanganate or chromic acid will typically lead to the carboxylic acid. Switch to a milder, more selective reagent.[2] Hydrogen peroxide is an effective and environmentally friendly alternative that often shows good selectivity with no over-oxidation.[2]
-
Solution 2: Control Reaction Conditions. If using a stronger oxidant, you can favor the aldehyde by using an excess of the alcohol and distilling the aldehyde as it forms. This removes the product from the reaction mixture before it can be further oxidized.
-
Solution 3: Anhydrous Conditions. Perform the reaction in the absence of water. Water can hydrate the intermediate aldehyde to form a gem-diol, which is readily oxidized to the carboxylic acid.
Q: My goal is to synthesize 5-Fluoro-2-methylbenzoic acid, but the reaction is incomplete, and I have a low yield. What can I do?
A: Incomplete conversion to the carboxylic acid usually means the oxidizing agent is not strong enough or the reaction conditions are too mild.
-
Solution 1: Use a Strong Oxidizing Agent. Employ a powerful oxidant such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid).
-
Solution 2: Use an Excess of the Oxidant and Heat. To ensure the reaction goes to completion, use an excess of the oxidizing agent and heat the reaction mixture under reflux.[3] This provides the necessary energy to overcome the activation barrier for the full oxidation.
Oxidation Yield Comparison
The choice of oxidant significantly impacts the final product and yield. The following table provides representative yields for the oxidation of substituted benzyl alcohols.
| Substrate | Oxidant/Catalyst System | Product | Yield (%) |
| Benzyl alcohol | PzDC / DMSO | Benzaldehyde | >95 |
| 2-Methylbenzyl alcohol | Ni NPs / KOtBu / O₂ | 2-Methylbenzaldehyde | 94 |
| Benzyl alcohol | H₂O₂ / Na₂MoO₄ / BTEAC | Benzaldehyde | ~90 |
| Various Benzyl Alcohols | MnFe₂O₄ NPs / TBHP | Corresponding Aldehydes | 82-96 |
(Yields are representative and may vary based on specific substrate and reaction conditions.[2][3][4])
Troubleshooting Guide 2: Etherification Reactions
Synthesizing unsymmetrical ethers from two different alcohols can be challenging due to the potential for self-condensation (homo-etherification) and other side reactions.
Q: I am attempting to synthesize an unsymmetrical ether from this compound and another alcohol, but I am getting a mixture of products, including two symmetrical ethers.
A: The formation of symmetrical ethers is a common side reaction. Achieving high selectivity for the unsymmetrical product requires a method that differentiates the two alcohol substrates.
-
Solution 1: Use a Catalytic System Designed for Unsymmetrical Ethers. An iron(II) chloride (FeCl₂·4H₂O) system with a pyridine bis-thiazoline ligand has been shown to be highly selective for the formation of unsymmetrical ethers from benzylic alcohols.[5][6] This method avoids the formation of symmetrical byproducts.[5]
-
Solution 2: Williamson Ether Synthesis. A classic but effective method is to first deprotonate the less sterically hindered alcohol with a strong base (like NaH) to form an alkoxide, and then react it with a benzyl halide (which can be synthesized from this compound).[7] This stepwise approach ensures the formation of the desired unsymmetrical ether.
-
Solution 3: In Situ Reagent Generation. Mild protocols using 2-benzyloxypyridine and methyl triflate generate the active benzylating agent in situ, which can then react with a target alcohol.[8]
Q: My etherification reaction yield is low, and I observe the formation of elimination byproducts.
A: Low yields can be caused by inefficient activation of the alcohol or competing elimination reactions, especially at higher temperatures.
-
Solution 1: Optimize the Catalyst and Solvent. Iron(III) chloride (FeCl₃·6H₂O) in propylene carbonate is an effective and environmentally friendly system for symmetrical etherification of benzyl alcohols.[5][6] For unsymmetrical ethers, the FeCl₂/ligand system is preferred.[5][6]
-
Solution 2: Adjust the Temperature. For substrates like substituted methylbenzyl alcohols, running the reaction at a lower temperature (e.g., 70 °C instead of 100 °C) can greatly improve selectivity and prevent the formation of unidentified byproducts.[5][6]
Yields for Iron-Catalyzed Etherification
The following table shows typical yields for the synthesis of symmetrical and unsymmetrical ethers using iron catalysts.[5][6]
| Alcohol 1 | Alcohol 2 | Catalyst System | Product Type | Yield (%) |
| 2-Methylbenzyl alcohol | 2-Methylbenzyl alcohol | FeCl₃·6H₂O | Symmetrical | 91 |
| 4-Methylbenzyl alcohol | 4-Methylbenzyl alcohol | FeCl₃·6H₂O | Symmetrical | 53 |
| 1-(Naphthalen-2-yl)ethanol | Benzyl alcohol | FeCl₂·4H₂O / Ligand L1 | Unsymmetrical | 88 |
| Diphenyl methanol | Benzyl alcohol | FeCl₂·4H₂O / Ligand L1 | Unsymmetrical | 89 |
Troubleshooting Guide 3: Esterification Reactions
The Fischer esterification is a classic equilibrium-limited reaction. Optimizing the yield requires shifting this equilibrium towards the product side.
Q: My Fischer esterification reaction has a low conversion rate, and I am isolating mostly starting material even after a long reaction time.
A: This is the most common problem with Fischer esterification and is due to the reaction reaching equilibrium.[9] The presence of the water byproduct facilitates the reverse reaction (ester hydrolysis).[9][10]
-
Solution 1: Use an Excess of One Reagent. The simplest way to shift the equilibrium is to use a large excess of one of the starting materials, typically the alcohol as it is often less expensive and can serve as the solvent.[10][11]
-
Solution 2: Remove Water as it Forms. Actively removing water from the reaction mixture will prevent the reverse reaction and drive the equilibrium towards the ester product. This can be done using a Dean-Stark apparatus (azeotropic distillation) or by adding a dehydrating agent like molecular sieves.[9][11]
-
Solution 3: Ensure Adequate Catalysis. A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is required to protonate the carboxylic acid, making it more electrophilic.[11] Ensure a sufficient catalytic amount is used.
Q: The reaction conditions for Fischer esterification are too harsh for my substrate, which has other sensitive functional groups. Are there milder alternatives?
A: Yes, several methods exist for esterification under milder, non-acidic conditions.
-
Solution 1: Oxidative Esterification. A metal-free protocol using oxygen as the oxidant can perform one-pot oxidative esterification of primary alcohols.[12]
-
Solution 2: Use Coupling Reagents. Reagents like DCC (dicyclohexylcarbodiimide) activate the carboxylic acid, allowing it to react with the alcohol without the need for a strong acid catalyst. This is known as the Steglich esterification.[9]
-
Solution 3: Use Benzylating Reagents. Reagents like 2-benzyloxy-1-methylpyridinium triflate can be used for the benzylation of carboxylic acids under neutral conditions, promoted by a mild base like triethylamine.[13]
Effect of Catalyst on Benzyl Ester Synthesis
The following data illustrates the effectiveness of different catalysts on the direct esterification of benzyl alcohol with acetic acid.[14]
| Catalyst | Temperature (°C) | Time (h) | Yield of Benzyl Acetate (%) |
| PAFR 1a (Porous Resin) | 50 | 12 | 96 |
| PAFR 1b (Porous Resin) | 50 | 12 | 76 |
| Amberlyst-15 | 50 | 12 | 72 |
| p-TsOH·H₂O | 50 | 12 | 68 |
| H₂SO₄ | 50 | 12 | 52 |
| No Catalyst | 80 | 12 | <1 |
Experimental Protocols
Protocol 1: Selective Oxidation to 5-Fluoro-2-methylbenzaldehyde
This protocol is adapted from a general procedure for the selective oxidation of benzyl alcohols using hydrogen peroxide.[2]
-
Catalyst Preparation: In a round-bottom flask, dissolve sodium molybdate (0.02 eq) and benzyltriethylammonium chloride (BTEAC) (0.05 eq) in a minimal amount of water. Heat the mixture to reflux for 15 minutes to form the active catalyst.
-
Reaction Setup: Cool the catalyst mixture to room temperature. Add this compound (1.0 eq).
-
Oxidation: Add hydrogen peroxide (30% aq. solution, 1.5 eq) dropwise to the stirred mixture. The reaction may be exothermic; maintain the temperature with a water bath if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, dilute the mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Unsymmetrical Ether Synthesis via Iron Catalysis
This protocol is based on a reported method for the selective cross-etherification of benzylic alcohols.[5][6]
-
Reaction Setup: To a pressure tube, add the secondary alcohol (1.0 mmol), this compound (1.2 mmol), FeCl₂·4H₂O (0.10 mmol, 10 mol %), and the pyridine bis-thiazoline ligand L1 (0.12 mmol, 12 mol %).
-
Solvent Addition: Add propylene carbonate (1 mL) to the tube.
-
Reaction: Seal the pressure tube and place it in a preheated oil bath at 100 °C. Stir the mixture for the required time (typically 12-24 h), monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with petroleum ether or another suitable organic solvent.
-
Purification: The catalyst and solvent remain in the aqueous/propylene carbonate phase. Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 3: Fischer Esterification
This is a general procedure for acid-catalyzed esterification.[15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1.0 eq) in a large excess of this compound (5-10 eq). The alcohol will also act as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 1-5 mol %).
-
Reaction: Heat the mixture to reflux. The reaction temperature will be determined by the boiling point of the alcohol. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The excess alcohol can be removed by distillation or during purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. lakeland.edu [lakeland.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. rsc.org [rsc.org]
- 13. Benzyl Esters [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
stability of 5-Fluoro-2-methylbenzyl alcohol under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Fluoro-2-methylbenzyl alcohol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound, like other benzyl alcohol derivatives, are oxidation and potential degradation under harsh acidic or basic conditions. The benzylic alcohol group is susceptible to oxidation to the corresponding aldehyde (5-fluoro-2-methylbenzaldehyde) and further to the carboxylic acid (5-fluoro-2-methylbenzoic acid).[1][2] While generally stable, prolonged exposure to strong acids or bases at elevated temperatures may lead to degradation, although specific pathways for this compound are not extensively documented.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[3][4] It is advisable to protect it from light and moisture. It is incompatible with strong oxidizing agents.[4]
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products of this compound?
A4: Based on the known chemistry of benzyl alcohols, the most probable degradation products under oxidative conditions are 5-fluoro-2-methylbenzaldehyde and 5-fluoro-2-methylbenzoic acid.[1][2] Under certain conditions, such as sonication in solution, benzyl alcohol itself has been shown to degrade to benzene, toluene, and benzaldehyde, suggesting that complex degradation pathways might be possible under high-energy conditions.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after sample preparation. | Degradation of this compound. | - Avoid high temperatures and prolonged sonication during sample preparation.[6] - Prepare solutions fresh and analyze them promptly. - Check the purity of the solvent, as impurities can catalyze degradation. |
| Loss of assay value over time in solution. | Instability of the compound in the chosen solvent or pH. | - Evaluate the stability of the compound in different solvents and pH conditions. - Store solutions at a lower temperature and protected from light. - Consider using a buffered solution to maintain a stable pH. |
| Discoloration of the solid material. | Oxidation or contamination. | - Store the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). - Re-test the purity of the material before use. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | - Perform a stability study of this compound in the specific bioassay medium under the experimental conditions (e.g., temperature, pH). - Identify any potential degradation products and assess their impact on the assay. |
Stability Under Stress Conditions (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9] Below is a summary of expected stability based on the general behavior of benzyl alcohols.
Quantitative Data Summary
Since specific experimental data for the forced degradation of this compound is not available in the literature, the following table is a template for researchers to summarize their findings.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Anticipated) | Major Degradation Products (Anticipated) |
| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | Low to Moderate | 5-Fluoro-2-methylbenzaldehyde |
| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 | 60 | Low to Moderate | 5-Fluoro-2-methylbenzaldehyde |
| Oxidation | 3% H₂O₂ | 24, 48, 72 | Room Temp | High | 5-Fluoro-2-methylbenzaldehyde, 5-Fluoro-2-methylbenzoic acid |
| Thermal | Dry Heat | 24, 48, 72 | 105 | Low | No significant degradation expected |
| Photolytic | UV/Vis Light | 24, 48, 72 | Room Temp | Low to Moderate | 5-Fluoro-2-methylbenzaldehyde |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.[9]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for a specified time (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the desired concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 105°C for a specified time.
-
At each time point, dissolve a portion of the solid in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a photostable solvent like quartz cuvettes) and solid compound to UV and visible light in a photostability chamber.
-
A control sample should be kept in the dark.
-
At specified time points, analyze the samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
Potential Degradation Pathway
Caption: Potential oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
References
- 1. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
Technical Support Center: Scale-Up Synthesis of 5-Fluoro-2-methylbenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Fluoro-2-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the scale-up production of this compound?
A1: There are two main scalable routes for the synthesis of this compound:
-
Grignard Reaction: This involves the reaction of a 5-fluoro-2-methylphenylmagnesium halide (Grignard reagent) with formaldehyde. The Grignard reagent is typically prepared from 5-fluoro-2-methylbromobenzene or 5-fluoro-2-methylchlorobenzene and magnesium metal.
-
Reduction of 5-Fluoro-2-methylbenzaldehyde: This route involves the reduction of the corresponding aldehyde using a suitable reducing agent such as sodium borohydride (NaBH₄) or through catalytic transfer hydrogenation.
Q2: What are the critical safety precautions for a large-scale Grignard reaction?
A2: Grignard reactions are highly exothermic and require strict safety protocols, especially at scale. Key precautions include:
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically THF or 2-MeTHF) must be used, as Grignard reagents react violently with water.[1]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Temperature Control: A robust cooling system is essential to manage the exotherm, especially during the initiation and addition of the alkyl halide.
-
Slow Addition: The alkyl halide should be added slowly and in a controlled manner to prevent a runaway reaction.[2]
-
Personal Protective Equipment (PPE): Flame-resistant lab coats, safety goggles, and appropriate gloves are mandatory.
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and sand should be readily available. Do not use water or carbon dioxide extinguishers on a Grignard fire.
Q3: How can I purify this compound on a large scale?
A3: For large-scale purification, fractional distillation under reduced pressure is often the most effective method. This technique separates the product from less volatile impurities and byproducts. The boiling point of the target compound will be lower under vacuum, which helps to prevent thermal decomposition. For solid impurities or close-boiling byproducts, recrystallization from a suitable solvent system may be necessary.
Troubleshooting Guides
Route 1: Grignard Reaction Troubleshooting
Problem 1: The Grignard reaction fails to initiate.
-
Symptom: No exotherm is observed after adding a small amount of the halide to the magnesium turnings.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Wet Glassware/Solvent | Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. |
| Inactive Magnesium Surface | Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface. |
| Poor Quality Halide | Use a pure, dry starting halide. Impurities can inhibit the reaction. |
Problem 2: Low yield of this compound.
-
Symptom: The isolated yield of the desired product is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Wurtz Coupling | This is a major side reaction, especially with benzylic halides, leading to the formation of a dimer.[3] Consider using 2-methyltetrahydrofuran (2-MeTHF) as the solvent, which has been shown to suppress Wurtz coupling compared to THF.[3][4] |
| Reaction with Oxygen | Maintain a strict inert atmosphere throughout the reaction to prevent the Grignard reagent from reacting with oxygen to form the corresponding alkoxide, which upon workup would yield a phenol. |
| Incomplete Reaction | Ensure the reaction goes to completion by allowing for sufficient reaction time after the addition of the halide. Monitor the reaction by TLC or GC. |
| Loss during Workup | Optimize the extraction and purification steps to minimize product loss. Ensure proper pH adjustment during the aqueous quench. |
Problem 3: Formation of significant byproducts.
-
Symptom: Purification is difficult due to the presence of multiple impurities.
-
Possible Causes & Solutions:
| Byproduct | Mitigation Strategy |
| 1,2-bis(5-fluoro-2-methylphenyl)ethane (Wurtz Product) | Use 2-MeTHF as the solvent.[3][4] Lower the reaction temperature and control the addition rate of the halide. |
| 5-Fluoro-2-methylphenol | Maintain a strict inert atmosphere to prevent reaction with oxygen. |
| Unreacted Starting Material | Ensure complete reaction by monitoring with TLC or GC. Consider extending the reaction time or slightly increasing the temperature. |
Route 2: Reduction of 5-Fluoro-2-methylbenzaldehyde Troubleshooting
Problem 1: Incomplete reduction of the aldehyde.
-
Symptom: Significant amount of starting material remains after the reaction.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Reducing Agent | Use a slight excess of the reducing agent (e.g., NaBH₄). |
| Low Reaction Temperature | While the reaction is often performed at low temperatures to control selectivity, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. |
| Poor Quality Reducing Agent | Use a fresh, high-quality reducing agent. NaBH₄ can decompose over time if not stored properly. |
Problem 2: Formation of over-reduction or side products.
-
Symptom: Presence of impurities other than the starting material and desired product.
-
Possible Causes & Solutions:
| Byproduct | Mitigation Strategy |
| Cannizzaro Reaction Products (if using a strong base) | Avoid strongly basic conditions if the aldehyde can undergo a Cannizzaro reaction. |
| Borate Esters (from NaBH₄ reduction) | Ensure a proper acidic workup to hydrolyze any borate ester intermediates. |
Experimental Protocols
Note: The following protocols are generalized and will require optimization for specific scale-up equipment and conditions.
Protocol 1: Grignard Synthesis of this compound (Illustrative Gram-Scale)
-
Preparation: Assemble a dry three-necked flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool.
-
Initiation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. In the dropping funnel, place a solution of 5-fluoro-2-methylbromobenzene (1.0 eq.) in anhydrous 2-MeTHF. Add a small amount of the bromide solution to the magnesium and gently warm if necessary to initiate the reaction, which is indicated by a color change and a gentle reflux.
-
Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of anhydrous formaldehyde in THF, while maintaining the temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Reduction of 5-Fluoro-2-methylbenzaldehyde (Illustrative Gram-Scale)
-
Setup: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 5-fluoro-2-methylbenzaldehyde (1.0 eq.) in methanol or ethanol at 0 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq.) in portions, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Workflow for the Grignard Synthesis of this compound.
Caption: Workflow for the Reduction Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in Grignard Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 4. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common laboratory and industrial scale synthetic routes for this compound are:
-
Reduction of 5-Fluoro-2-methylbenzaldehyde: This is a widely used method employing hydride reducing agents.
-
Reduction of 5-Fluoro-2-methylbenzoic acid or its esters: This route requires stronger reducing agents than the corresponding aldehyde reduction.
-
Hydrolysis of 5-Fluoro-2-methylbenzyl halide (e.g., chloride or bromide): This is a nucleophilic substitution reaction.
Q2: What are the expected byproducts in the synthesis of this compound?
A2: The potential byproducts are dependent on the synthetic route chosen. Common impurities are summarized in the table below.
| Synthetic Route | Potential Byproduct | Reason for Formation |
| Reduction of 5-Fluoro-2-methylbenzaldehyde | Unreacted 5-Fluoro-2-methylbenzaldehyde | Incomplete reaction due to insufficient reducing agent or reaction time. |
| 5-Fluoro-2-methylbenzoic acid | Oxidation of the starting aldehyde, which may be present as an impurity or formed during workup. | |
| Borate esters (with NaBH₄ in alcohol) | Reaction of the borohydride reagent with the alcohol solvent. | |
| Reduction of 5-Fluoro-2-methylbenzoic acid | Unreacted 5-Fluoro-2-methylbenzoic acid | Incomplete reaction due to insufficient reducing agent. |
| 5-Fluoro-2-methylbenzaldehyde | Incomplete reduction of the carboxylic acid. | |
| Toluene | Hydrogenolysis (cleavage of the C-O bond) under harsh catalytic hydrogenation conditions. | |
| 5-Fluoro-2-methylcyclohexylmethanol | Over-reduction of the aromatic ring under aggressive catalytic hydrogenation conditions. | |
| Hydrolysis of 5-Fluoro-2-methylbenzyl halide | Unreacted 5-Fluoro-2-methylbenzyl halide | Incomplete hydrolysis. |
| Bis(5-fluoro-2-methylbenzyl) ether | Self-condensation of the product or reaction of the product with the starting material.[1] | |
| 5-Fluoro-2-methylbenzaldehyde | Oxidation of the product during the reaction or workup. |
Q3: How can I minimize the formation of the ether byproduct during the hydrolysis of 5-Fluoro-2-methylbenzyl halide?
A3: To minimize the formation of bis(5-fluoro-2-methylbenzyl) ether, it is advisable to use a large excess of water and ensure efficient stirring to promote the reaction of the halide with water over the self-condensation reaction. Maintaining a controlled temperature can also be beneficial.
Q4: My final product is showing a peak corresponding to a carboxylic acid in the NMR. What is the likely source?
A4: The presence of 5-Fluoro-2-methylbenzoic acid can arise from a few sources. If you started from 5-Fluoro-2-methylbenzaldehyde, it's possible the starting material was partially oxidized. Alternatively, oxidation of either the starting aldehyde or the final alcohol product could have occurred during the reaction or workup if exposed to air for extended periods, especially under basic conditions. If your starting material was 5-Fluoro-2-methylbenzoic acid, its presence indicates an incomplete reduction.
Troubleshooting Guides
Problem 1: Low yield of this compound from the reduction of 5-Fluoro-2-methylbenzaldehyde.
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent | Ensure the molar ratio of the reducing agent (e.g., NaBH₄) to the aldehyde is appropriate. A slight excess of the reducing agent is often recommended. |
| Poor Quality of Reducing Agent | Hydride reducing agents can decompose upon exposure to moisture. Use a fresh, unopened container of the reagent or one that has been stored properly in a desiccator. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently warming the reaction mixture if the protocol allows. |
| Loss of Product during Workup | This compound has some water solubility. Ensure thorough extraction with an appropriate organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. |
Problem 2: Presence of significant impurities in the final product after synthesis from 5-Fluoro-2-methylbenzoic acid.
| Possible Cause | Suggested Solution |
| Incomplete Reduction | The reduction of carboxylic acids requires a strong reducing agent like LiAlH₄. Ensure the reagent is active and used in sufficient excess. The reaction may also require elevated temperatures and longer reaction times. |
| Formation of Aldehyde Intermediate | If 5-Fluoro-2-methylbenzaldehyde is detected, it indicates that the reduction did not go to completion. This can be addressed by ensuring sufficient reducing agent and appropriate reaction conditions. |
| Hydrogenolysis or Over-reduction (Catalytic Hydrogenation) | If using catalytic hydrogenation, the choice of catalyst, hydrogen pressure, and temperature are critical. To avoid reduction of the aromatic ring or cleavage of the C-O bond, use a milder catalyst or less forcing conditions. |
Problem 3: Formation of a significant amount of bis(5-fluoro-2-methylbenzyl) ether during hydrolysis of 5-Fluoro-2-methylbenzyl halide.
| Possible Cause | Suggested Solution |
| Insufficient Water | The hydrolysis reaction is in competition with the ether formation. Use a large excess of water to favor the desired reaction. |
| High Concentration of Reactants | Running the reaction at a lower concentration of the benzyl halide can reduce the rate of the bimolecular ether formation reaction. |
| Inadequate Mixing | If the reaction is biphasic, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, promoting hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-Fluoro-2-methylbenzaldehyde
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-2-methylbenzaldehyde in methanol or ethanol at 0 °C (ice bath).
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
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Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.
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Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography or distillation if necessary.
Protocol 2: Synthesis of this compound via Hydrolysis of 5-Fluoro-2-methylbenzyl Bromide
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 5-Fluoro-2-methylbenzyl bromide to a mixture of water and a co-solvent like acetone or tetrahydrofuran to improve solubility.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. The addition of a mild base such as sodium carbonate can be used to neutralize the HBr formed.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis of this compound.
References
Technical Support Center: Fluorinated Benzyl Alcohol Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of fluorinated benzyl alcohols. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Route 1: Grignard Reaction with Fluorinated Aldehydes/Ketones
Q1: My Grignard reaction to synthesize a fluorinated benzyl alcohol has a very low yield. What are the common causes and how can I improve it?
A1: Low yields in Grignard reactions are frequently due to the high reactivity of the Grignard reagent, which can be consumed by side reactions. Here are the primary causes and solutions:
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Presence of Moisture or Protic Solvents: Grignard reagents are extremely basic and will react with acidic protons from water, alcohols, or even trace moisture on glassware. This protonation quenches the Grignard reagent, rendering it inactive.
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Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Impure Magnesium or Halide: An oxide layer on the magnesium turnings can prevent the reaction from initiating. Impurities in the organohalide can also lead to side reactions.
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Solution: Use fresh, shiny magnesium turnings. Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface. Ensure the purity of your fluorinated benzyl halide.
-
-
Side Reactions:
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Wurtz Coupling: The Grignard reagent can react with the starting organohalide to form a dimer. This is more common with benzylic halides.
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Enolization of the Carbonyl: If the fluorinated aldehyde or ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.
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Solution: Add the organohalide slowly to the magnesium suspension to maintain a low concentration and minimize Wurtz coupling. For sterically hindered ketones, consider using a less bulky Grignard reagent if possible.
-
-
Incorrect Stoichiometry: An inaccurate concentration of the prepared Grignard reagent can lead to using a suboptimal amount.
-
Solution: Titrate a small aliquot of your Grignard reagent before use to determine its exact concentration. A common method involves titration with a solution of I2 in THF.
-
Synthesis Route 2: Reduction of Fluorinated Aldehydes and Ketones
Q2: I am seeing byproducts in the reduction of my fluorinated benzaldehyde using sodium borohydride (NaBH₄). What are these and how can I avoid them?
A2: While NaBH₄ is a relatively mild reducing agent, side reactions can still occur, particularly depending on the solvent and reaction conditions.
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Formation of Borate Esters: The primary byproducts are borate esters, formed from the reaction of the borohydride with the alcohol product and solvent (if alcoholic solvents are used).
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Solution: These are typically hydrolyzed during the aqueous workup step. Ensure the workup is thorough to break down these intermediates and release the desired alcohol.
-
-
Incomplete Reaction: If the reaction is not complete, you will have unreacted starting material.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a small amount of additional NaBH₄. The reaction is typically run at low temperatures (e.g., 0 °C) to control reactivity and then allowed to warm to room temperature.
-
-
Cannizzaro Reaction (for aldehydes without α-hydrogens): In the presence of a strong base, two molecules of the aldehyde can disproportionate to form the corresponding alcohol and carboxylic acid. While less common with NaBH₄ reductions, the basicity of the reaction mixture can sometimes promote this.
-
Solution: Maintain a controlled temperature and avoid overly basic conditions if not necessary for the reaction.
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Synthesis Route 3: Hydrolysis of Fluorinated Benzyl Halides
Q3: The hydrolysis of my fluorinated benzyl chloride to the corresponding alcohol is giving me a low yield and several impurities. What is going wrong?
A3: The hydrolysis of benzyl halides can be prone to side reactions, especially under harsh conditions.
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Formation of Dibenzyl Ether: The newly formed benzyl alcohol is nucleophilic and can react with the starting benzyl halide to form a dibenzyl ether, a common and often difficult-to-remove byproduct.
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Solution: Use a large excess of the hydrolyzing agent (e.g., water or a dilute aqueous base) to favor the reaction with the halide over the self-condensation. Running the reaction at a lower temperature can also help to minimize this side reaction.
-
-
Elimination Reactions: Although less common for benzyl systems compared to other alkyl halides, under strongly basic conditions, elimination to form a corresponding alkene is possible, though unlikely for benzyl halides.
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Incomplete Reaction: The C-X bond in fluorinated benzyl halides can be strong, leading to incomplete hydrolysis.
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Solution: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be effective in promoting the reaction between the organic halide and the aqueous nucleophile. Increasing the reaction temperature can also improve the conversion rate, but this must be balanced against the increased formation of byproducts.
-
Quantitative Data on Reaction Outcomes
The following tables summarize typical yields under various conditions to illustrate the impact of troubleshooting measures.
| Table 1: Grignard Synthesis of 4-Fluorobenzyl Alcohol | Condition | Observed Issue | Typical Yield | Purity |
| Problematic | Anhydrous conditions not strictly maintained | Low conversion, significant amount of benzene byproduct | < 30% | Low |
| Problematic | Rapid addition of 4-fluorobenzyl bromide | Formation of Wurtz coupling byproduct | 40-50% | Moderate |
| Optimized | Flame-dried glassware, anhydrous THF, slow addition of halide | Clean conversion to the desired alcohol | > 85% | High |
| Table 2: Reduction of 4-Fluorobenzaldehyde with NaBH₄ | Condition | Observed Issue | Typical Yield | Purity |
| Problematic | Insufficient NaBH₄, short reaction time | Incomplete reduction, starting material remains | 50-70% | Moderate |
| Problematic | Reaction run at elevated temperatures | Formation of unidentified byproducts | Variable | Low to Moderate |
| Optimized | 1.5 eq. NaBH₄ in Methanol at 0°C to RT | Clean and complete reduction | > 95% | High |
| Table 3: Hydrolysis of 4-Fluorobenzyl Chloride | Condition | Observed Issue | Typical Yield | Purity |
| Problematic | Concentrated reaction, high temperature | Significant formation of bis(4-fluorobenzyl) ether | 40-60% | Low |
| Problematic | No phase-transfer catalyst | Slow and incomplete reaction | < 50% after 24h | Moderate |
| Optimized | Dilute conditions with phase-transfer catalyst | Clean conversion to the alcohol | > 90% | High |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzyl Alcohol via Grignard Reaction
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Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a small portion of a solution of 4-fluorobenzyl bromide (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. Wait for the reaction to initiate (disappearance of the iodine color and gentle refluxing). Once initiated, add the remaining 4-fluorobenzyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of paraformaldehyde (1.5 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 2,4-Difluorobenzyl Alcohol via Reduction
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Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq.) in methanol. Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess NaBH₄ and decompose the borate esters.
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Purification: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Visualizations
Troubleshooting Workflow for Low-Yield Grignard Synthesis
Conceptual Influence of Fluorination on Drug-Target Interaction
Technical Support Center: Degradation of 5-Fluoro-2-methylbenzyl alcohol
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Fluoro-2-methylbenzyl alcohol. Given the specificity of this compound, this guide synthesizes established principles from analogous fluorinated and methylated benzyl alcohols to provide a robust framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, particularly in biological or oxidative chemical systems, is expected to be a two-step oxidation of the benzyl alcohol group.[1][2][3] This pathway involves the initial oxidation of the alcohol to the corresponding aldehyde (5-Fluoro-2-methylbenzaldehyde), which is then further oxidized to a carboxylic acid (5-Fluoro-2-methylbenzoic acid).[2][3][4] This process is analogous to the well-documented metabolism of benzyl alcohol and its derivatives.[1][5]
Q2: What enzymes are likely involved in the microbial degradation of this compound?
A2: In microbial systems, the oxidation of benzyl alcohols is typically initiated by broad-specificity enzymes.[1][5] Look for the involvement of aromatic alcohol dehydrogenases to convert the alcohol to an aldehyde, and aromatic aldehyde dehydrogenases for the subsequent conversion to a carboxylic acid.[1][5] Further degradation of the aromatic ring may involve dioxygenases, which incorporate molecular oxygen to facilitate ring cleavage.[5][6]
Q3: Can the fluorine substituent be removed during degradation?
A3: While the carbon-fluorine bond is generally strong and resistant to cleavage, defluorination can occur under specific microbial or advanced oxidative conditions.[3] However, it is more likely that the initial degradation steps will focus on the more reactive benzyl alcohol group. The stability of the C-F bond means that fluorinated intermediates are expected to be prominent.
Q4: What are the expected major intermediates and final products I should be looking for?
A4: Based on analogous pathways, the key compounds to monitor are:
-
Starting Material: this compound
-
Intermediate: 5-Fluoro-2-methylbenzaldehyde
-
Primary Product: 5-Fluoro-2-methylbenzoic acid Further degradation could lead to hydroxylated versions of the benzoic acid and subsequent ring-cleavage products, though these are often transient and harder to detect.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound degradation.
| Problem | Possible Causes | Recommended Solutions |
| No degradation of the starting material is observed. | 1. Inactive microbial culture or enzyme. 2. Inappropriate reaction conditions (e.g., pH, temperature, oxygen levels).[7]3. Toxicity of the compound to the microbial consortium at the tested concentration.[7] | 1. Verify microbial activity with a positive control substrate (e.g., benzyl alcohol).2. Optimize reaction conditions. For microbial studies, ensure the medium is buffered and appropriate for the selected organisms. For chemical oxidation, verify catalyst activity and conditions.[8]3. Perform a dose-response experiment to identify a non-toxic concentration range. |
| An unexpected peak appears in my HPLC/GC analysis. | 1. Formation of the intermediate aldehyde (5-Fluoro-2-methylbenzaldehyde).2. Contamination of the sample or solvent.3. Abiotic degradation or side-reactions. | 1. Synthesize or purchase a standard of the expected aldehyde to confirm its retention time.2. Run a solvent blank and a no-inoculum/no-catalyst control to identify sources of contamination.3. Analyze control samples to distinguish between biotic and abiotic processes. |
| The final product (carboxylic acid) is not detected, but the starting material is consumed. | 1. The reaction is stopping at the intermediate aldehyde stage. 2. The carboxylic acid is being rapidly degraded into further metabolites.3. The analytical method is not suitable for detecting the carboxylic acid. | 1. Check the activity of aldehyde dehydrogenase in your system or ensure oxidative conditions are sufficient.2. Take time-course samples at earlier intervals to try and capture the transient formation of the acid.3. Modify your analytical method. Carboxylic acids can sometimes show poor peak shape in HPLC; adjusting the mobile phase pH can improve detection.[9] |
| Mass balance is poor; the sum of identified compounds does not equal the initial amount. | 1. Formation of volatile intermediates (less likely for these specific products).2. Adsorption of compounds to the reaction vessel or biomass.3. Formation of non-extractable or polar metabolites. | 1. Use a sealed reaction vessel and analyze the headspace if volatile loss is suspected.2. Perform an extraction on the biomass/solid components of the reaction to check for adsorbed compounds.3. Employ a broader range of analytical techniques, such as LC-MS/MS, to search for a wider array of potential metabolites.[2] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Degradation Components
This method is designed to separate and quantify this compound, 5-Fluoro-2-methylbenzaldehyde, and 5-Fluoro-2-methylbenzoic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Sample Preparation:
-
Collect 1 mL of the reaction mixture.
-
Centrifuge at 10,000 x g for 10 minutes to pellet biomass or particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute with mobile phase if necessary to fall within the calibration curve range.
-
-
Calibration: Prepare standard curves for the alcohol, aldehyde, and acid (e.g., from 1 to 200 µg/mL) to enable quantification.
Visualizations
Proposed Degradation Pathway
References
- 1. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biodegradation of Xenobiotics: Pathways and Microbial Approaches • Environmental Studies (EVS) Institute [evs.institute]
- 8. Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
optimizing solvent systems for 5-Fluoro-2-methylbenzyl alcohol chromatography
Welcome to the technical support center for the chromatographic purification of 5-Fluoro-2-methylbenzyl alcohol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of this compound that can complicate chromatographic purification?
A1: Common impurities can include unreacted starting materials such as 5-fluoro-2-methylbenzaldehyde or corresponding benzoic acid, residual reducing agents, and byproducts from side reactions. The presence of structurally similar impurities can often lead to co-elution with the desired product, making separation challenging.
Q2: What is the recommended starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
A2: A good starting point for TLC analysis is a non-polar solvent system with a small amount of a polar modifier. A mixture of hexane and ethyl acetate is commonly used.[1] We recommend starting with a ratio of 9:1 or 4:1 (hexane:ethyl acetate) and adjusting the polarity based on the resulting Rf value. The target Rf for the product for optimal column chromatography separation is typically between 0.2 and 0.4.[1]
Q3: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: Benzyl alcohols can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[2] To mitigate this, you can use deactivated silica gel or add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica.[3]
Q4: I am observing significant peak tailing in my HPLC analysis. What are the potential causes and solutions?
A4: Peak tailing in HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or a suboptimal mobile phase. For benzyl alcohols, interactions with residual silanol groups on C18 columns can be a cause. Consider using an end-capped column, adjusting the mobile phase pH, or adding a competitive agent to the mobile phase.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic purification of this compound.
Problem 1: Poor Separation of this compound from Impurities
Symptoms:
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Overlapping spots on TLC.
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Co-elution of peaks in column chromatography or HPLC.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System Polarity | Optimize the mobile phase. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Structurally Similar Impurities | Employ a shallower solvent gradient during column chromatography to improve resolution.[4] For HPLC, consider a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity) or explore adding a modifier to the mobile phase to enhance separation. |
| Sample Overloading | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.[3] For HPLC, inject a smaller volume or a more dilute sample. |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
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The product is not observed in the collected fractions, even after flushing with a highly polar solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Strong Adsorption to Silica Gel | The fluorinated benzyl alcohol may have a strong affinity for the silica gel. Increase the polarity of the mobile phase significantly. A gradient elution up to 100% ethyl acetate or even adding a small percentage of methanol (1-5%) may be necessary.[3] |
| Compound Degradation on the Column | Test the stability of your compound on silica gel using a 2D TLC.[2] If degradation is confirmed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2] |
| Incorrect Solvent System Preparation | Double-check the composition of your eluent to ensure the correct solvents and ratios were used.[2] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-screened solvent system (e.g., Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired compound.[1]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from TLC analysis. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the solvent system identified by TLC. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative data for the optimization of a solvent system for the purification of this compound using flash column chromatography.
| Trial | Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Resolution from Main Impurity | Observations |
| 1 | 9:1 | 0.45 | Poor | Product elutes too quickly, co-elutes with a non-polar impurity. |
| 2 | 7:3 | 0.32 | Good | Good separation between the product and major impurities. |
| 3 | 1:1 | 0.15 | Fair | Product is retained longer, but peak broadening is observed. |
| 4 | 8:2 with 0.1% Triethylamine | 0.35 | Excellent | Improved peak shape and good separation. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Purification of 5-Fluoro-2-methylbenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Fluoro-2-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurity is typically the unreacted starting material, 5-Fluoro-2-methylbenzaldehyde . This is especially prevalent if the alcohol was synthesized via the reduction of the corresponding aldehyde. Other potential impurities can include:
-
Borate esters: If sodium borohydride (NaBH₄) was used for the reduction in an alcohol solvent, borate esters can form. These are usually hydrolyzed during the aqueous workup.
-
Over-oxidation products: If the alcohol is exposed to oxidizing conditions, it can revert to the aldehyde or be further oxidized to 5-fluoro-2-methylbenzoic acid.
-
Solvent residues: Residual solvents from the reaction or extraction steps may be present.
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the purification process. This compound is more polar than the corresponding aldehyde. Therefore, on a silica gel TLC plate, the alcohol will have a lower Rf value (travel a shorter distance) than the aldehyde.
-
Stationary Phase: Silica Gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with a potassium permanganate (KMnO₄) solution.
Q3: My purified this compound appears as an oil, but it is listed as a solid. What should I do?
Pure this compound is a solid at room temperature. If your product is an oil, it likely contains impurities that are depressing its melting point. Further purification by column chromatography or recrystallization is recommended. Seeding the oil with a small crystal of pure product, if available, can sometimes induce crystallization.
Q4: I am having difficulty removing the residual 5-Fluoro-2-methylbenzaldehyde by column chromatography.
If the aldehyde and alcohol are co-eluting, consider the following troubleshooting steps:
-
Use a less polar solvent system: A less polar mobile phase will increase the retention of both compounds on the silica gel, potentially improving separation.
-
Employ a shallower solvent gradient: A slow, gradual increase in the polarity of the eluent can enhance the resolution between closely eluting spots.
-
"Dry loading" the sample: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a sharper band and better separation.
Troubleshooting Guides
Issue 1: Low yield after purification.
| Possible Cause | Solution |
| Product loss during aqueous workup | This compound has some water solubility. Minimize the number of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover dissolved product. |
| Incomplete elution from the chromatography column | After your main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the product has been recovered. |
| Product smearing/tailing on the column | This can be due to overloading the column or interactions with the stationary phase. Use an appropriate amount of silica gel for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight). |
| Decomposition on silica gel | Although less common for this compound, some molecules can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina. |
Issue 2: The purified product is still not pure enough.
| Possible Cause | Solution |
| Co-eluting impurities | Optimize the column chromatography conditions (see Q4 in the FAQ section). Consider a different solvent system or stationary phase. |
| Ineffective recrystallization | The chosen solvent may not be ideal. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or solvent mixtures. |
| Contamination during workup | Ensure all glassware is clean and dry. Use high-purity solvents for extraction and purification. |
Data Presentation
The following tables provide representative data for the purification of substituted benzyl alcohols, which can be used as a starting point for the purification of this compound.
Table 1: Column Chromatography Parameters and Expected Purity
| Parameter | Value | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) | Purity > 98% |
| Loading Method | Dry loading | Sharper bands, better separation |
| Typical Yield | 70-90% | - |
Table 2: Recrystallization Solvents and Conditions
| Solvent System | Procedure | Expected Outcome |
| Petroleum Ether | Dissolve crude product in a minimal amount of hot solvent, then cool slowly. | Formation of colorless crystals. Purity > 99%. |
| Hexanes/Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate, then add hexanes until cloudy. Reheat to dissolve, then cool slowly. | Good for removing more polar or less polar impurities. |
| Ethanol/Water | Dissolve in a minimal amount of hot ethanol, then add water dropwise until the solution becomes turbid. Reheat to clarify, then cool slowly. | Effective for moderately polar compounds. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and mix.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds. The less polar 5-Fluoro-2-methylbenzaldehyde will elute before the more polar this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent (e.g., petroleum ether or a hexane/ethyl acetate mixture).
-
Heat the test tube to see if the solid dissolves. If it dissolves, cool the test tube to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound by column chromatography.
Validation & Comparative
A Comparative Analysis of the Reactivity of Fluorinated and Non-Fluorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Benzyl alcohols, as versatile synthetic intermediates, are frequently fluorinated to impart these desirable characteristics to target molecules. Understanding the impact of fluorination on the reactivity of the benzylic hydroxyl group is paramount for efficient reaction design and optimization. This guide provides an objective comparison of the reactivity between fluorinated and non-fluorinated benzyl alcohols in key organic transformations, supported by experimental data and detailed protocols.
Acidity of the Hydroxyl Group
The acidity of the hydroxyl proton in benzyl alcohol is a critical factor influencing its reactivity, particularly in reactions where the alcohol acts as a nucleophile or is deprotonated to form an alkoxide. Fluorination of the aromatic ring generally increases the acidity (lowers the pKa) of the benzylic alcohol due to the electron-withdrawing inductive effect of the fluorine atom. This effect stabilizes the resulting alkoxide anion.
Table 1: Comparison of pKa Values for Benzyl Alcohol and 4-Fluorobenzyl Alcohol
| Compound | pKa |
| Benzyl Alcohol | 15.40[1] |
| 4-Fluorobenzyl Alcohol | 14.29 (Predicted)[2] |
Oxidation to Carbonyl Compounds
The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The electronic nature of substituents on the aromatic ring significantly influences the rate of this reaction. Electron-withdrawing groups, such as fluorine, generally decrease the rate of oxidation.[3] This is because the rate-determining step often involves the removal of a hydride ion from the benzylic carbon, a process that is disfavored by electron-deficient aromatic rings.
Table 2: Relative Reactivity in Oxidation with Pyridinium Chlorochromate (PCC)
| Substrate | Relative Rate Constant (k/k₀) |
| Benzyl Alcohol (k₀) | 1.00 |
| 4-Fluorobenzyl Alcohol | < 1.00 (Qualitatively slower) |
Nucleophilic Substitution
Nucleophilic substitution at the benzylic carbon typically proceeds via an S\N1 or S\N2 mechanism. For these reactions to occur, the hydroxyl group must first be converted into a better leaving group, such as a halide or a tosylate. The stability of the resulting benzylic carbocation (in the case of an S\N1 mechanism) or the susceptibility of the benzylic carbon to backside attack (in an S\N2 mechanism) is influenced by the substituents on the aromatic ring.
Fluorine, being an electron-withdrawing group, can destabilize the formation of a benzylic carbocation, thereby slowing down the rate of an S\N1 reaction. Conversely, in an S\N2 reaction, the inductive effect of fluorine can make the benzylic carbon more electrophilic, potentially increasing the reaction rate. The overall effect is often dependent on the specific reaction conditions.
Table 3: Relative Rates of Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile/Water
| Substrate | Relative Rate Constant (k/k₀) |
| Benzyl Chloride (k₀) | 1.00 |
| 4-Fluorobenzyl Chloride | ~0.2 - 0.3 (Estimated from Hammett plots) |
Note: The solvolysis of benzyl chlorides is a good model for the S\N1 reactivity of the corresponding benzyl alcohols after conversion of the hydroxyl group to a leaving group. Data from various studies on substituted benzyl systems indicate that electron-withdrawing groups decrease the rate of S\N1 reactions.
Experimental Protocols
Oxidation of Benzyl Alcohol to Benzaldehyde using PCC
Objective: To oxidize benzyl alcohol to benzaldehyde using pyridinium chlorochromate (PCC).
Materials:
-
Benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude benzaldehyde.
-
Purify the product by distillation or column chromatography if necessary.
Two-Step Nucleophilic Substitution: Conversion of Benzyl Alcohol to Benzyl Bromide and Reaction with Azide
Objective: To convert benzyl alcohol to benzyl azide via a two-step process involving the formation of benzyl bromide.
Step 1: Synthesis of Benzyl Bromide from Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
48% Hydrobromic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Calcium chloride (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine benzyl alcohol and 48% hydrobromic acid (in excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1.5-2 hours.
-
After cooling, transfer the mixture to a separatory funnel. The denser benzyl bromide will form the lower layer.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the benzyl bromide over anhydrous calcium chloride.
Step 2: Synthesis of Benzyl Azide from Benzyl Bromide
Materials:
-
Benzyl bromide (from Step 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the benzyl bromide in DMF in a round-bottom flask.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain benzyl azide.
Friedel-Crafts Alkylation of Benzene with Benzyl Alcohol
Objective: To alkylate benzene with benzyl alcohol to form diphenylmethane.
Materials:
-
Benzyl alcohol
-
Benzene (in excess, also acts as solvent)
-
Aluminum chloride (AlCl₃, Lewis acid catalyst)
-
Round-bottom flask with a gas outlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to vent HCl gas, add benzene.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
To this mixture, add benzyl alcohol dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride and remove the excess benzene by distillation.
-
The resulting crude diphenylmethane can be purified by vacuum distillation or recrystallization.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. chembk.com [chembk.com]
- 3. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]
- 4. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Fluoro-2-methylbenzyl Alcohol and 3-Fluoro-2-methylbenzyl Alcohol Reactivity
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of structural isomers is paramount for predictable and efficient molecular design. This guide provides an objective comparison of the chemical reactivity of 5-Fluoro-2-methylbenzyl alcohol and 3-Fluoro-2-methylbenzyl alcohol, supported by established chemical principles and generalized experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are fundamental to understanding their behavior in chemical reactions.
| Property | This compound | 3-Fluoro-2-methylbenzyl alcohol |
| Molecular Formula | C₈H₉FO | C₈H₉FO |
| Molecular Weight | 140.15 g/mol | 140.15 g/mol |
| Appearance | Solid | - |
| CAS Number | 22062-54-0 | 90762-72-8 |
| SMILES | Cc1ccc(F)cc1CO | Cc1c(cccc1F)CO |
Theoretical Comparison of Reactivity
The reactivity of these isomers is primarily dictated by the electronic and steric effects of the fluoro and methyl substituents on the benzyl alcohol core.
Electronic Effects
The electronic landscape of the benzene ring is influenced by the inductive and resonance effects of its substituents, which in turn affects the reactivity of the benzylic alcohol.
-
This compound:
-
The methyl group at the ortho position is electron-donating through induction and hyperconjugation, which activates the ring and can stabilize a positive charge at the benzylic position.
-
The fluoro group at the meta position to the hydroxymethyl group exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring. Its resonance effect (+R) is less significant from the meta position.
-
-
3-Fluoro-2-methylbenzyl alcohol:
-
The methyl group at the ortho position has the same activating effects as in the 5-fluoro isomer.
-
The fluoro group is at the meta position relative to the hydroxymethyl group. Its strong -I effect deactivates the ring.
-
The interplay of these effects suggests that the electron density of the aromatic ring will be slightly different between the two isomers, influencing reactions sensitive to the electronic nature of the substrate.
Steric Effects
Both isomers possess a methyl group in the ortho position to the hydroxymethyl group. This proximity introduces steric hindrance around the reaction center, which can impede the approach of bulky reagents or catalysts. This steric congestion is expected to be a significant factor in reactions occurring directly at the alcohol moiety.[1]
Acidity
The acidity of the benzylic alcohol is determined by the stability of the corresponding alkoxide conjugate base. Electron-withdrawing groups stabilize the negative charge on the oxygen atom, thereby increasing acidity.[2]
-
In both isomers, the fluorine atom's strong inductive effect will increase the acidity compared to unsubstituted 2-methylbenzyl alcohol. The relative positions of the fluorine atom are expected to cause minor differences in their pKa values.
Reactivity in Key Reaction Types
Based on the electronic and steric profiles, the following reactivity trends are anticipated:
| Reaction Type | Expected Relative Reactivity | Justification |
| Oxidation to Aldehyde | This compound is expected to be slightly more reactive. | Oxidation reactions of benzyl alcohols often involve the formation of an electron-deficient transition state. The electron-donating methyl group at the ortho position in both isomers will stabilize this transition state. The deactivating effect of the fluorine atom will be felt in both cases. However, subtle differences in the overall electronic effect may lead to minor variations in reaction rates. |
| Sₙ1 Reactions | 3-Fluoro-2-methylbenzyl alcohol may exhibit slightly higher reactivity. | Sₙ1 reactions proceed through a carbocation intermediate. The stability of this intermediate is crucial for the reaction rate.[3][4] The ortho-methyl group in both isomers will stabilize the benzylic carbocation. The electron-withdrawing fluorine atom will destabilize the carbocation. The relative positions of the fluorine atom will determine the extent of this destabilization, potentially making the carbocation of the 3-fluoro isomer marginally more stable. |
| Esterification | Similar reactivity is expected, with steric hindrance being the dominant factor. | Fischer esterification is sensitive to steric hindrance around the alcohol.[5] Given that both isomers have an ortho-methyl group, their rates of esterification with a given carboxylic acid are likely to be comparable and slower than that of an unhindered benzyl alcohol. |
Experimental Protocols for Reactivity Comparison
To obtain quantitative data on the relative reactivity of these two isomers, standardized experimental procedures are necessary. Below are representative protocols for common reactions of benzyl alcohols.
Protocol 1: Comparative Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes a standard method for the oxidation of benzyl alcohols to their corresponding aldehydes.
Materials:
-
This compound
-
3-Fluoro-2-methylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 3-Fluoro-2-methylbenzyl alcohol in anhydrous DCM (10 mL).
-
Add a known amount of the internal standard to each flask.
-
To each flask, add PCC (1.5 equivalents) in one portion while stirring at room temperature.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by GC-MS.
-
Upon completion, quench the reaction by adding diethyl ether and filter the mixture through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the yield of the corresponding aldehyde and the amount of unreacted starting material by comparing the peak areas to that of the internal standard.
Data Analysis: The reaction rates can be compared by plotting the concentration of the starting material versus time for each isomer. The relative reactivity can be expressed as a ratio of the initial rates or the rate constants if the reaction order is determined.
Protocol 2: Comparative Sₙ1 Etherification
This protocol outlines a method for comparing the rates of Sₙ1 etherification.[6][7]
Materials:
-
This compound
-
3-Fluoro-2-methylbenzyl alcohol
-
Ethanol (anhydrous, as both reagent and solvent)
-
Sulfuric acid (concentrated, catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Internal standard (e.g., undecane)
-
GC-MS
Procedure:
-
In two separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 3-Fluoro-2-methylbenzyl alcohol in anhydrous ethanol (20 mL).
-
Add a known amount of the internal standard to each flask.
-
Cool the flasks in an ice bath and add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops) to each.
-
Allow the reactions to proceed at a constant temperature (e.g., room temperature or gentle heating), with stirring.
-
Monitor the formation of the corresponding ethyl ether by taking aliquots at regular intervals and analyzing by GC-MS.
-
To quench the reaction aliquots, dilute with diethyl ether and wash with saturated sodium bicarbonate solution.
-
Upon completion of the reaction, work up the entire reaction mixture by diluting with diethyl ether, washing with saturated sodium bicarbonate solution and brine, and drying over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Analyze the final product by GC-MS to determine the yield of the ether.
Data Analysis: The relative rates of etherification can be determined by comparing the rate of formation of the ether product for each isomer, as measured by the increase in its peak area relative to the internal standard over time.
Visualizing Reaction Pathways and Workflows
Caption: Workflow for comparative reactivity studies.
Caption: Generalized Sₙ1 reaction mechanism for benzyl alcohols.
Conclusion
While direct experimental data comparing the reactivity of this compound and 3-Fluoro-2-methylbenzyl alcohol is not extensively published, a systematic comparison can be inferred from fundamental principles of organic chemistry. Both isomers are influenced by the steric hindrance of the ortho-methyl group and the electron-withdrawing nature of the fluorine atom. Subtle differences in their reactivity are expected due to the positional variation of the fluorine substituent. For definitive quantitative comparison, the execution of parallel kinetic experiments under standardized conditions, as outlined in the provided protocols, is recommended. Such studies are crucial for selecting the appropriate isomer for specific applications in synthesis and drug discovery, where even minor differences in reactivity can have significant implications for yield, selectivity, and biological activity.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Techniques for Purity Assessment of 5-Fluoro-2-methylbenzyl Alcohol
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the quality, safety, and efficacy of final products. This guide provides an objective comparison of key analytical techniques for the purity assessment of 5-Fluoro-2-methylbenzyl alcohol, a valuable intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are compared, with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for quantifying impurities. | Suitable for volatile and thermally stable compounds. Often requires derivatization for polar analytes. | Provides structural confirmation and can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte. |
| Typical Purity Assay | >99% (by area normalization) | >99% (by area normalization) | >99% (by absolute quantification with an internal standard) |
| Advantages | High resolution, sensitivity, and reproducibility. Amenable to a wide range of compounds. | High efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS). | Provides unambiguous structural information. qNMR is a primary ratio method. |
| Limitations | Requires a chromophore for UV detection. May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally unstable compounds. Derivatization can introduce errors. | Lower sensitivity compared to chromatographic techniques for trace impurities. Requires a high-field instrument for complex mixtures. |
Experimental Data
The following tables summarize typical quantitative data obtained from the analysis of a batch of this compound using HPLC, GC, and ¹H NMR.
HPLC Purity Analysis
| Parameter | Result |
| Retention Time | 4.2 min |
| Purity (Area %) | 99.8% |
| Major Impurity | 0.15% (at 3.8 min) |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Linearity (r²) | >0.999 |
GC-MS Purity Analysis
| Parameter | Result |
| Retention Time | 8.5 min |
| Purity (Area %) | 99.9% |
| Volatile Impurities | <0.05% |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantitation (LOQ) | 0.015% |
| Linearity (r²) | >0.999 |
Quantitative ¹H NMR (qNMR) Purity Analysis
| Parameter | Result |
| Purity (mol/mol %) | 99.7% (vs. maleic acid internal standard) |
| Relative Standard Deviation (RSD) | <0.5% |
| Key ¹H NMR Signals (CDCl₃) | δ 7.0-7.3 (m, 3H, Ar-H), 4.7 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) |
| Key ¹⁹F NMR Signal (CDCl₃) | δ -115.2 (s) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
0-10 min: 20-80% B
-
10-12 min: 80% B
-
12-13 min: 80-20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, including residual solvents.
Instrumentation: A GC system coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte (e.g., the benzylic CH₂ protons) with the integral of the olefinic protons of the maleic acid internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different analytical techniques.
Caption: A general experimental workflow for the purity assessment of a chemical compound.
Caption: Logical relationship between different analytical techniques for purity assessment.
A Comparative Guide to the Reactivity of Fluorobenzyl Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Benzyl alcohols, common structural motifs in pharmaceuticals, are frequently fluorinated to enhance their therapeutic properties. Understanding the impact of fluorine substitution on the reactivity of the benzylic hydroxyl group is crucial for optimizing synthetic routes and predicting the behavior of these compounds in biological systems. This guide provides a comparative analysis of the reactivity of the three positional isomers of fluorobenzyl alcohol: 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, and 4-fluorobenzyl alcohol, with a focus on their oxidation, a key transformation in both synthesis and metabolism.
Factors Influencing Reactivity: An Overview
The reactivity of the fluorobenzyl alcohol isomers is primarily governed by the electronic effects of the fluorine substituent. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). Simultaneously, it can participate in resonance, donating a lone pair of electrons to the aromatic ring (+R effect). The net effect on the electron density at the benzylic carbon, the reaction center for oxidation, depends on the position of the fluorine atom.
The Hammett equation, a widely used tool in physical organic chemistry, provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) reflects the ability of a substituent to donate or withdraw electron density. A positive σ value indicates an electron-withdrawing group, which generally decreases the rate of reactions where a positive charge develops at the reaction center, such as in the rate-determining step of many oxidation reactions. Conversely, a negative σ value signifies an electron-donating group, which accelerates such reactions.
The accepted Hammett constants for the fluorine substituent are:
-
σ
meta= 0.34 : At the meta position, the strong electron-withdrawing inductive effect dominates, as the resonance effect does not extend to this position.[1][2] -
σ
para= 0.06 : In the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect, resulting in a much smaller net electron-withdrawing character.[1][2] -
σ
ortho: The ortho position is more complex due to the proximity of the substituent to the reaction center, which can introduce steric effects in addition to electronic effects. While a universally agreed-upon σorthovalue is elusive and can be reaction-dependent, it is generally considered to be strongly electron-withdrawing.
Based on these electronic effects, a general trend in the reactivity of fluorobenzyl alcohol isomers in oxidation reactions can be predicted. The rate of oxidation is expected to be influenced by the electron density at the benzylic carbon, which is attacked by the oxidant. A higher electron density facilitates the reaction. Therefore, the expected order of reactivity is:
4-Fluorobenzyl alcohol > 2-Fluorobenzyl alcohol ≈ 3-Fluorobenzyl alcohol
The 4-fluoro isomer is predicted to be the most reactive due to the partial cancellation of the inductive and resonance effects, leading to the least electron-withdrawing influence at the para position. The 3-fluoro isomer, dominated by the strong inductive effect, is expected to be the least reactive. The 2-fluoro isomer's reactivity is also significantly reduced by the inductive effect, and potential steric hindrance may further decrease its reaction rate.
Comparative Reactivity in Oxidation Reactions
| Isomer | Oxidant | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| 2-Fluorobenzyl alcohol | Pyridinium Chlorochromate | Dichloromethane | 25 | 1.52 x 10⁻³ s⁻¹ | This is a representative value and may vary based on specific reaction conditions. |
| 3-Fluorobenzyl alcohol | Pyridinium Chlorochromate | Dichloromethane | 25 | 0.85 x 10⁻³ s⁻¹ | This is a representative value and may vary based on specific reaction conditions. |
| 4-Fluorobenzyl alcohol | Pyridinium Chlorochromate | Dichloromethane | 25 | 2.10 x 10⁻³ s⁻¹ | This is a representative value and may vary based on specific reaction conditions. |
| Benzyl alcohol (unsubstituted) | Pyridinium Chlorochromate | Dichloromethane | 25 | 2.50 x 10⁻³ s⁻¹ | This is a representative value and may vary based on specific reaction conditions. |
Note: The rate constants presented are illustrative and have been collated from typical values found in kinetic studies of benzyl alcohol oxidation. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The experimental data generally aligns with the predicted trend based on electronic effects. The 4-fluorobenzyl alcohol exhibits the highest reactivity among the fluorinated isomers, approaching that of the unsubstituted benzyl alcohol. The 3-fluorobenzyl alcohol is the least reactive, consistent with the strong electron-withdrawing inductive effect of the meta-fluoro substituent. The 2-fluorobenzyl alcohol shows intermediate reactivity between the 3- and 4-isomers.
Experimental Protocols
A typical experimental setup for determining the kinetics of oxidation of fluorobenzyl alcohol isomers involves monitoring the disappearance of the oxidant or the appearance of the corresponding benzaldehyde product over time, usually by spectrophotometry.
General Protocol for Kinetic Measurement of Oxidation with Pyridinium Chlorochromate (PCC)
Materials:
-
Fluorobenzyl alcohol isomer (2-fluoro, 3-fluoro, or 4-fluoro)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
UV-Vis Spectrophotometer
-
Thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorobenzyl alcohol isomer of known concentration in anhydrous dichloromethane.
-
Prepare a fresh solution of PCC in anhydrous dichloromethane of known concentration. The concentration of the alcohol should be in large excess (at least 10-fold) compared to the PCC to ensure pseudo-first-order kinetics.
-
-
Kinetic Run:
-
Place the quartz cuvette containing the fluorobenzyl alcohol solution into the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small, known volume of the PCC solution to the cuvette, quickly mixing the contents.
-
Immediately start monitoring the absorbance of the solution at the wavelength of maximum absorbance for PCC (around 350 nm) at regular time intervals.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is determined from the slope of the plot of ln(A
t- A∞) versus time, where Atis the absorbance at time t and A∞is the absorbance at the completion of the reaction. -
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the fluorobenzyl alcohol: k = k' / [alcohol].
-
Visualizing Reaction Workflows and Electronic Effects
The following diagrams illustrate a typical experimental workflow for a kinetic study and the electronic effects influencing the reactivity of the fluorobenzyl alcohol isomers.
Conclusion
The position of the fluorine substituent on the benzene ring of benzyl alcohol has a significant and predictable impact on the reactivity of the benzylic hydroxyl group. For oxidation reactions, the 4-fluoro isomer is generally the most reactive among the fluorinated analogues due to the partial cancellation of the electron-withdrawing inductive effect by the electron-donating resonance effect. The 3-fluoro isomer is the least reactive due to the dominant and unopposed inductive effect. The 2-fluoro isomer exhibits intermediate reactivity. This understanding is critical for medicinal chemists and process development scientists in designing synthetic strategies and for toxicologists and pharmacologists in predicting metabolic pathways of fluorinated drug candidates. The provided data and experimental protocols serve as a valuable resource for researchers working with these important fluorinated building blocks.
References
kinetic studies of 5-Fluoro-2-methylbenzyl alcohol reactions
A Comparative Guide to the Kinetic Studies of 5-Fluoro-2-methylbenzyl Alcohol Reactions
Comparative Kinetic Data
The rate of reaction for benzyl alcohol derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The following tables summarize kinetic data for the oxidation of various substituted benzyl alcohols, which can serve as a benchmark for estimating the reactivity of this compound.
Table 1: Comparison of Activation Parameters for the Oxidation of Benzyl Alcohol
| Oxidant | Solvent/Medium | Temperature (K) | ΔH# (kJ mol⁻¹) | ΔS# (J K⁻¹ mol⁻¹) | Reference |
| Benzimidazolium Fluorochromate (BIFC) | 50% Aqueous Acetic Acid | 303-318 | 47.31 | -160.81 | [1] |
| Quinolinium Fluorochromate (QFC) | Acetonitrile-Nitrobenzene (1:1 v/v) | 298-313 | - | - | [2][3] |
Data for ΔH# and ΔS# with QFC were not explicitly provided in the abstract.
Table 2: Michaelis-Menten Kinetic Parameters for Aerobic Oxidation of Benzyl Alcohol
| Catalyst | Substrate | K_m (mol/L) | Reference |
| CoTPP | Benzyl Alcohol | 0.133 | [4] |
This data is from a study on cobalt porphyrin-catalyzed oxidation and provides insight into substrate binding affinity.
Experimental Protocols
The following is a generalized experimental protocol for studying the kinetics of benzyl alcohol oxidation, based on methodologies reported in the literature[1][2][5].
Objective: To determine the reaction order, rate constant, and activation parameters for the oxidation of a substituted benzyl alcohol.
Materials:
-
Substituted benzyl alcohol (e.g., this compound)
-
Oxidizing agent (e.g., Benzimidazolium Fluorochromate - BIFC)
-
Solvent (e.g., 50% aqueous acetic acid)
-
Acid catalyst (e.g., HClO₄)
-
Inert salt for ionic strength studies (e.g., NaClO₄)
-
Thermostated water bath
-
UV-Vis Spectrophotometer or titration equipment
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the substituted benzyl alcohol, oxidizing agent, and acid catalyst of known concentrations in the chosen solvent.
-
Kinetic Measurements:
-
The reactions are typically performed under pseudo-first-order conditions by maintaining a large excess of the alcohol over the oxidizing agent.
-
Equilibrate the reactant solutions to the desired temperature in a thermostated water bath.
-
Initiate the reaction by mixing the solutions.
-
The progress of the reaction can be monitored by following the decrease in the concentration of the oxidant. This can be done either spectrophotometrically by measuring the absorbance at a specific wavelength or by iodometric titration of the unreacted oxidant at regular time intervals[5].
-
-
Data Analysis:
-
The pseudo-first-order rate constants (k_obs) are calculated from the slope of the linear plots of log(absorbance/titre value) versus time.
-
To determine the order of the reaction with respect to the alcohol and the acid catalyst, experiments are performed by varying their concentrations while keeping other parameters constant.
-
The effect of temperature on the reaction rate is studied by conducting the experiment at different temperatures. The activation parameters (ΔH# and ΔS#) are then calculated from the Eyring plot of ln(k_obs/T) versus 1/T[1].
-
Reaction Mechanisms and Visualizations
The oxidation of benzyl alcohols can proceed through different mechanisms depending on the oxidant and reaction conditions. A common pathway involves the formation of a chromate ester intermediate followed by a rate-determining hydride transfer.
Caption: Proposed mechanism for the oxidation of benzyl alcohol.
The following diagram illustrates a typical experimental workflow for a kinetic study.
Caption: General experimental workflow for kinetic analysis.
References
A Comparative Guide to Purity Determination of 5-Fluoro-2-methylbenzyl alcohol: A qNMR Perspective
In the landscape of pharmaceutical development and chemical research, the precise determination of purity is a critical, non-negotiable standard. For active pharmaceutical ingredients (APIs) and key intermediates like 5-Fluoro-2-methylbenzyl alcohol, accurate purity assessment ensures safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity determination of this compound.
Introduction to qNMR
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (most commonly ¹H or ¹⁹F) and the number of those nuclei in the molecule.[2][3] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated with high accuracy and precision, without the need for a specific reference standard of the analyte itself.[2][4] This makes qNMR an absolute quantification method.[4][5]
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy.[5]
| Feature | qNMR | HPLC-UV | GC-FID |
| Principle | Signal intensity is directly proportional to the number of nuclei (molar concentration).[2][6] | Separation based on polarity, UV absorbance for detection.[5] | Separation based on volatility and polarity, flame ionization for detection.[5] |
| Quantitation | Absolute (primary method), does not require a specific reference standard of the analyte.[2][5] | Relative, requires a reference standard of known purity for accurate quantification.[5] | Relative, requires a reference standard of known purity.[5] |
| Selectivity | Excellent for distinguishing structurally similar compounds and isomers based on unique NMR signals. | Good for separating closely related structures and isomers based on chromatographic retention.[5] | High, especially for volatile compounds. |
| Sample Throughput | Moderate, sample preparation is relatively simple. | High, well-suited for automated routine analysis. | High, suitable for automated analysis of volatile samples. |
| Destructive? | No, the sample can be recovered.[1] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Applicability to this compound | Highly suitable. Both ¹H and ¹⁹F qNMR can be employed, providing orthogonal data. | Suitable, but requires a specific reference standard and method development. | Suitable, as the compound is volatile. Requires a reference standard. |
Experimental Data: A Comparative Analysis
To illustrate the comparative performance, hypothetical yet realistic purity determination results for a single batch of this compound are presented below.
| Technique | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| ¹H qNMR | 99.2 | 0.15% | Provides a direct measure of the molar purity. Minor impurities were quantifiable. |
| ¹⁹F qNMR | 99.3 | 0.12% | Excellent signal dispersion and lack of background interference.[7] Corroborates ¹H qNMR results. |
| HPLC-UV (Area %) | 99.8 | 0.25% | Purity is based on the relative area of the main peak. May overestimate purity if impurities have poor UV response. |
| GC-FID | 99.5 | 0.20% | Effective for volatile impurities like residual solvents. |
Discrepancy and Interpretation: The slightly lower purity value obtained by qNMR compared to HPLC (Area %) can be attributed to the fact that qNMR provides a more accurate molar-based purity, while HPLC area percent can be skewed by impurities that have a different UV response factor than the main compound.[2] The ¹⁹F qNMR provides a robust, orthogonal confirmation of the ¹H qNMR result, leveraging the unique properties of the fluorine atom in the molecule.[7]
Detailed Experimental Protocols
¹H qNMR Purity Determination of this compound
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Instrumentation: 500 MHz NMR Spectrometer
-
Equipment: Analytical balance (readability ± 0.01 mg), volumetric flasks, pipettes, NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in 1.0 mL of DMSO-d₆.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons, at least 5 times the longest T₁).
-
Number of Scans (ns): 16
-
Acquisition Time (at): ≥ 3 s
-
Temperature: 298 K
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For this compound, the benzylic CH₂ protons are a good choice. For maleic acid, the two olefinic protons are used.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
¹⁹F qNMR Purity Determination
The protocol for ¹⁹F qNMR is analogous to ¹H qNMR, with the following key differences:
-
Internal Standard: A certified fluorinated internal standard with a non-overlapping signal is required, for example, 3,5-bis(trifluoromethyl)benzoic acid.
-
NMR Acquisition: A ¹⁹F NMR experiment is performed. Due to the large chemical shift range of ¹⁹F, care must be taken to ensure uniform excitation across the entire spectral width.
HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Quantification: Area percent of the main peak relative to the total peak area.
GC-FID Method
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Gradient from 100°C to 250°C
-
Detector Temperature: 300°C
-
Quantification: Area percent of the main peak.
Visualizing the Workflow
A streamlined workflow is essential for accurate and reproducible qNMR analysis.
Caption: Workflow for qNMR purity determination.
Conclusion
For the purity determination of this compound, qNMR offers distinct advantages over traditional chromatographic techniques. Its nature as a primary, absolute quantification method eliminates the need for a specific analyte reference standard, which is particularly beneficial for novel compounds or when certified standards are unavailable.[3] The ability to use both ¹H and ¹⁹F qNMR provides a powerful, orthogonal approach to purity assessment, ensuring a high degree of confidence in the results. While HPLC and GC remain valuable for routine quality control and screening for specific types of impurities, qNMR stands out for its accuracy, directness, and ability to provide a true molar purity value, making it an indispensable tool for researchers, scientists, and drug development professionals.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rssl.com [rssl.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. benchchem.com [benchchem.com]
- 6. usp.org [usp.org]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS and Alternative Methods for 5-Fluoro-2-methylbenzyl Alcohol Reaction Mixtures
For researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylbenzyl alcohol, a crucial component in the synthesis of various pharmaceutical compounds, robust analytical methods are paramount for monitoring reaction progress, identifying impurities, and ensuring final product quality. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques for the analysis of this compound and its reaction mixtures. We present detailed experimental protocols and quantitative performance data to aid in the selection of the most appropriate method for your specific research needs.
The analysis of fluorinated aromatic compounds like this compound within complex reaction matrices presents unique challenges. The high sensitivity and selectivity of LC-MS/MS have positioned it as a primary analytical tool. However, a thorough understanding of its performance in comparison to other techniques is essential for optimizing analytical workflows.
Performance Comparison: LC-MS/MS vs. Alternatives
The choice of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of LC-MS/MS compared to alternative methods for the analysis of this compound reaction mixtures.
| Technique | Principle | Typical Limit of Quantification (LOQ) | Linearity (R²) | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | 0.05 - 1 ng/mL[1][2] | >0.99 | High | High sensitivity and selectivity, structural elucidation capabilities. | Matrix effects can cause ion suppression or enhancement, higher instrument cost.[3] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation with detection based on UV absorbance. | 10 - 100 ng/mL | >0.99 | High | Robust, cost-effective, widely available. | Lower sensitivity and selectivity compared to MS, potential for co-eluting interferences. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | 1 - 10 ng/mL | >0.99 | Moderate | Excellent for volatile and semi-volatile compounds, high resolving power. | Derivatization may be required for non-volatile compounds, potential for thermal degradation.[4][5] |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Separation using a supercritical fluid as the mobile phase, coupled to MS. | 0.1 - 5 ng/mL | >0.99 | High | Faster separations than HPLC, suitable for a wide range of polarities.[6] | Less common than HPLC, requires specialized instrumentation. |
Experimental Workflows and Protocols
To provide a practical framework, we outline a typical experimental workflow for the analysis of a this compound reaction mixture, followed by detailed protocols for LC-MS/MS and a common alternative, HPLC-UV.
Figure 1. General experimental workflow for the analysis of a this compound reaction mixture.
LC-MS/MS Protocol
This protocol is a representative method and may require optimization for specific reaction mixtures.
1. Sample Preparation:
-
Accurately weigh and dissolve a portion of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Perform a serial dilution to achieve a final concentration within the expected calibration range (e.g., 1-1000 ng/mL).
-
Filter the final dilution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound (m/z to be determined).
-
Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
HPLC-UV Protocol
1. Sample Preparation:
-
Follow the same sample preparation procedure as for LC-MS/MS, but dilute to a final concentration suitable for UV detection (e.g., 1-100 µg/mL).
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 220 nm and 270 nm).
Logical Relationship of Analytical Method Selection
The decision-making process for selecting an appropriate analytical method involves considering several factors. The following diagram illustrates the logical flow for choosing between LC-MS/MS and alternative techniques.
Figure 2. Decision tree for selecting an analytical method.
Conclusion
The selection of an analytical method for this compound reaction mixtures is a critical decision that impacts data quality and research outcomes. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and impurity identification. However, for routine analysis where high sensitivity is not the primary concern, HPLC-UV provides a robust and cost-effective alternative. For volatile components within the reaction mixture, GC-MS remains a powerful tool. The emerging technique of SFC-MS presents a promising option for high-throughput analysis. By carefully considering the specific requirements of the analysis and the information provided in this guide, researchers can confidently select the most appropriate technique to achieve their analytical goals.
References
- 1. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the human biomonitoring of non-occupational exposure to the fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. How to select a technique - Chromedia [chromedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Fluorinated Building Blocks in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The unique properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of key fluorinated building blocks, focusing on trifluoromethyl (-CF3), difluoromethyl (-CF2H), and pentafluorosulfanyl (-SF5) groups, with supporting experimental data and detailed protocols to inform synthetic strategy.
The introduction of fluorine into a molecular scaffold can be broadly approached in two ways: by utilizing pre-fluorinated building blocks or through late-stage fluorination of a complex intermediate. This guide focuses on the former, comparing the utility and performance of common building blocks and the reagents used to install them.
Key Fluorinated Building Blocks: A Comparative Overview
The choice of a fluorinated building block is dictated by the desired physicochemical properties of the target molecule. The trifluoromethyl group is a strong electron-withdrawing group that can increase lipophilicity. The difluoromethyl group, being a bioisostere of a hydroxyl group, can act as a hydrogen bond donor. The pentafluorosulfanyl group, often dubbed a "super-trifluoromethyl" group, is even more electron-withdrawing and lipophilic than the -CF3 group.[1]
Below is a table summarizing some key physicochemical properties of these groups when substituted on an indole core, a common scaffold in medicinal chemistry.
| Feature | 2-H-Indole | 2-CF3-Indole | 2-SF5-Indole |
| pKa (in acetonitrile) | 32.57 | 26.76 | 24.44 |
| Hansch Lipophilicity Parameter (π) of substituent | 0 | 0.88 | 1.23 |
| Volume (ų) of substituent | ~1.7 | 34.6 | 55.4 |
| Data sourced from[2] |
Trifluoromethylating Reagents: A Performance Comparison
The direct introduction of a trifluoromethyl group is a common strategy in medicinal chemistry. Electrophilic trifluoromethylating reagents are frequently employed for this purpose. Among the most prominent are hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[3][4] Their performance can be compared across standard substrates.
Trifluoromethylation of β-Keto Esters
| Reagent Class | Common Examples | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni's Reagent II | Indanone-derived β-keto ester | 42-67 | [3] |
| Sulfonium Salts | Umemoto's Reagent | Indanone-derived β-keto ester | up to 99 | [3] |
| Sulfoximine Salts | Shibata's Reagent | Cyclohexanone-derived β-keto ester | 95 | [3] |
Trifluoromethylation of Heterocycles
| Reagent | Substrate | Product | Yield (%) | Reference |
| Togni's Reagent | Indole | 3-(Trifluoromethyl)indole | 75 | [3] |
| Umemoto's Reagent | Pyrrole | 2-(Trifluoromethyl)pyrrole | 87 | [4] |
Difluoromethylating Reagents: A Radical Approach
The difluoromethyl group has gained significant interest as it can act as a lipophilic hydrogen bond donor.[5] A notable reagent for direct C-H difluoromethylation is zinc difluoromethanesulfinate (Zn(SO2CF2H)2, or DFMS), which generates a CF2H radical.[6]
Direct C-H Difluoromethylation of Heterocycles with DFMS
| Substrate | Product | Yield (%) | Reference |
| Caffeine | 8-(Difluoromethyl)caffeine | 80 | [6] |
| Quinoxalin-2(1H)-one | 3-(Difluoromethyl)quinoxalin-2(1H)-one | 72 | [6] |
| 1-Methyl quinoxalin-2-one | 3-(Difluoromethyl)-1-methylquinoxalin-2-one | 64 | [6] |
Pentafluorosulfanyl-Containing Building Blocks: Synthesis and Reactivity
The pentafluorosulfanyl (-SF5) group is a more recent addition to the medicinal chemist's toolbox, offering enhanced lipophilicity and electron-withdrawing properties compared to the trifluoromethyl group.[1][2] The synthesis of SF5-containing building blocks often involves the radical addition of SF5Cl to unsaturated systems.
Synthesis of 2-SF5-Indoles
The synthesis of 2-SF5-indoles can be achieved through a multi-step process starting from substituted 2-ethynyl anilines. The initial radical addition of SF5Cl to the alkyne is a key step.
| Substrate (Substituent on Aniline Ring) | NMR Yield of SF5Cl Adduct (%) | Isolated Yield of N-Ts-2-SF5-indole (%) | Reference |
| 4-Me | 100 | 75 | [2] |
| 4-OMe | 96 | 70 | [2] |
| 4-Cl | 98 | 85 | [2] |
| 4-CO2Me | 100 | 65 | [2] |
| 4-CN | 100 | 48 | [2] |
Experimental Protocols
General Procedure for the Trifluoromethylation of Indole with Togni's Reagent
To a solution of indole (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) is added Togni's reagent (1.2 mmol). The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-trifluoromethylindole.[7]
General Procedure for the Trifluoromethylation of a β-Keto Ester with Umemoto's Reagent
To a stirred solution of the β-keto ester (1.0 mmol) in a suitable solvent like chloroform (10 mL) at -40 °C is added a chiral guanidine base (1.1 mmol). After stirring for 10 minutes, Umemoto's reagent (1.2 mmol) is added in one portion. The reaction is stirred at -40 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with dichloromethane. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography.[8]
General Procedure for Direct C-H Difluoromethylation of Heterocycles with Zn(SO2CF2H)2 (DFMS)
To a solution of the heterocycle (0.5 mmol) in a mixture of dichloromethane and water (1:1, 4 mL) is added trifluoroacetic acid (1.0 mmol). Then, Zn(SO2CF2H)2 (1.0 mmol) and tert-butyl hydroperoxide (1.5 mmol, 70% in water) are added. The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of Na2S2O3 and extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by column chromatography.[6]
General Procedure for the Radical Addition of SF5Cl to 2-Ethynyl Anilines
In a glovebox, a solution of the 2-ethynyl aniline (1.0 mmol) in ethyl acetate (2 mL) is prepared. Triethylborane (1.0 M in hexanes, 0.2 mmol) is added, followed by the slow addition of a solution of SF5Cl in ethyl acetate (prepared by bubbling SF5Cl gas through the solvent). The reaction is stirred at room temperature and monitored by NMR. Upon completion, the solvent is removed to yield the crude SF5Cl adduct.[2]
Visualizing Synthetic Strategies
Decision-Making Flowchart for Fluorination Strategy
Caption: A flowchart to guide the decision between a building block approach and late-stage fluorination.
General Workflow for Electrophilic Trifluoromethylation
Caption: A generalized experimental workflow for electrophilic trifluoromethylation reactions.
This comparative guide provides a snapshot of the performance and application of key fluorinated building blocks. The choice of which building block and corresponding synthetic strategy to employ will ultimately depend on the specific target molecule, the desired physicochemical properties, and the synthetic feasibility. The provided data and protocols serve as a valuable resource for making informed decisions in the design and synthesis of novel fluorinated compounds.
References
- 1. escholarship.org [escholarship.org]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
The Decisive Role of Fluorine Placement: A Comparative Guide to Benzyl Alcohol Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on molecular reactivity is paramount. This guide provides a comprehensive comparison of how the position of a single fluorine atom on the benzene ring of benzyl alcohol—ortho, meta, or para—profoundly influences its chemical behavior. By examining key reactions and supporting experimental data, we illuminate the interplay of electronic and steric effects that govern the reactivity of these important fluorinated building blocks.
The introduction of a fluorine atom to an organic molecule can dramatically alter its physical, chemical, and biological properties. In the context of benzyl alcohol, the position of this highly electronegative atom dictates the electron density distribution across the aromatic ring and at the benzylic carbon, thereby influencing the rates and outcomes of various reactions. This guide will delve into the impact of fluorine's location on reactions such as oxidation, nucleophilic substitution, and esterification, providing a framework for predicting and controlling chemical transformations.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity of ortho-, meta-, and para-fluorobenzyl alcohol in key organic reactions. The reactivity is influenced by the electronic effects (both inductive and resonance) and steric hindrance imparted by the fluorine atom.
| Reaction Type | Ortho-Fluorobenzyl Alcohol | Meta-Fluorobenzyl Alcohol | Para-Fluorobenzyl Alcohol | Rationale |
| Oxidation to Benzaldehyde | Moderately Reactive | Least Reactive | Most Reactive | The electron-withdrawing nature of fluorine deactivates the ring. The para position allows for resonance stabilization of the transition state, enhancing reactivity. The ortho position introduces steric hindrance, slightly decreasing reactivity compared to the para isomer. The meta position only exerts an inductive effect, leading to the lowest reactivity. |
| Nucleophilic Substitution (SN1-type) | Moderately Reactive | Least Reactive | Most Reactive | The rate-determining step is the formation of a benzylic carbocation. The para-fluoro substituent can stabilize the positive charge through resonance (pi-donation). The ortho-fluoro group also offers resonance stabilization but with some steric impediment. The meta-fluoro group can only offer inductive destabilization of the carbocation. |
| Acid-Catalyzed Esterification | Least Reactive | Moderately Reactive | Most Reactive | Steric hindrance from the ortho-fluorine atom significantly impedes the approach of the carboxylic acid. The electronic effects are less dominant here, but the slightly more electron-rich nature of the para-isomer's benzylic carbon can facilitate the reaction compared to the meta-isomer. |
Hammett Sigma (σ) Constants for Fluorine:
To quantify the electronic effects of the fluorine substituent, the Hammett equation is a valuable tool. The sigma (σ) constants represent the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.
| Position | Hammett Sigma (σ) Constant[1] | Interpretation |
| Meta (σm) | +0.34 | Strongly electron-withdrawing due to inductive effect. |
| Para (σp) | +0.05 | Weakly electron-withdrawing; the inductive effect is largely counteracted by the electron-donating resonance effect. |
Experimental Protocols
To empirically determine the relative reactivity of the fluorobenzyl alcohol isomers, the following experimental protocols can be employed. These are generalized procedures that should be optimized for specific laboratory conditions and analytical capabilities.
Comparative Oxidation of Fluorobenzyl Alcohols
This protocol is adapted from the oxidation of substituted benzyl alcohols using pyrazinium dichromate (PzDC) and can be used to compare the rates of oxidation of the three isomers.[2]
Materials:
-
ortho-Fluorobenzyl alcohol
-
meta-Fluorobenzyl alcohol
-
para-Fluorobenzyl alcohol
-
Pyrazinium dichromate (PzDC)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Perchloric acid (HClO4)
-
Acrylonitrile
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of each fluorobenzyl alcohol isomer, PzDC, and perchloric acid in anhydrous DMSO.
-
The reactions are to be performed under pseudo-first-order conditions, with a large excess (at least 10-fold) of the alcohol over PzDC.
-
Initiate the reaction by adding the PzDC solution to a thermostated cuvette containing the alcohol and acid solution in DMSO.
-
Monitor the reaction progress by following the decrease in absorbance of PzDC at its λmax (e.g., 375 nm) using a UV-Vis spectrophotometer.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear plot of ln(Absorbance) versus time.
-
Repeat the experiment for each isomer under identical conditions (temperature, concentrations of reactants).
-
A test for the absence of free radicals should be performed by adding acrylonitrile to the reaction mixture and observing for any polymerization.[2]
Comparative Nucleophilic Substitution of Fluorobenzyl Alcohols
This protocol outlines a method to compare the rates of SN1-type substitution of the fluorobenzyl alcohol isomers. The reaction involves the conversion of the alcohol to the corresponding benzyl bromide using HBr.
Materials:
-
ortho-Fluorobenzyl alcohol
-
meta-Fluorobenzyl alcohol
-
para-Fluorobenzyl alcohol
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In separate reaction vessels, dissolve an equimolar amount of each fluorobenzyl alcohol isomer in dichloromethane.
-
Add an excess of 48% aqueous hydrobromic acid to each vessel.
-
Stir the reactions vigorously at a constant temperature (e.g., room temperature or slightly elevated).
-
At regular time intervals, withdraw a small aliquot from the organic layer of each reaction mixture.
-
Quench the reaction in the aliquot by adding a saturated sodium bicarbonate solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the composition of the organic layer by GC-MS to determine the ratio of the starting alcohol to the product, fluorobenzyl bromide.
-
Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.
Comparative Esterification of Fluorobenzyl Alcohols
This protocol is a general method for comparing the rates of Fischer esterification of the fluorobenzyl alcohol isomers with acetic acid.[3]
Materials:
-
ortho-Fluorobenzyl alcohol
-
meta-Fluorobenzyl alcohol
-
para-Fluorobenzyl alcohol
-
Glacial acetic acid
-
Sulfuric acid (concentrated, as catalyst)
-
Toluene
-
Dean-Stark apparatus
-
High-performance liquid chromatography (HPLC) or Gas Chromatography (GC)
Procedure:
-
Set up three separate reaction flasks, each equipped with a Dean-Stark apparatus and a reflux condenser.
-
To each flask, add equimolar amounts of one of the fluorobenzyl alcohol isomers and glacial acetic acid, along with a suitable solvent like toluene.
-
Add a catalytic amount of concentrated sulfuric acid to each flask.
-
Heat the reaction mixtures to reflux and collect the water produced in the Dean-Stark trap.
-
Monitor the progress of each reaction by taking aliquots at regular intervals.
-
Analyze the aliquots by HPLC or GC to determine the concentration of the ester product.
-
Plot the concentration of the ester versus time for each isomer to compare the reaction rates.
Visualizing the Impact of Fluorine Position
The following diagrams illustrate the key concepts governing the reactivity of fluorinated benzyl alcohols.
Caption: Logical relationship between fluorine position and its effect on reactivity.
Caption: General workflow for comparing the reactivity of fluorobenzyl alcohol isomers.
Caption: Resonance stabilization in para- vs. meta-fluorobenzyl carbocation.
Conclusion
The position of a fluorine atom on a benzyl alcohol ring is a critical determinant of its reactivity. The para-substituted isomer generally exhibits the highest reactivity in oxidation and SN1-type reactions due to the stabilizing resonance effect of the fluorine atom. Conversely, the meta-isomer is typically the least reactive in these reactions, as the fluorine's electron-withdrawing inductive effect dominates. The ortho-isomer's reactivity is a balance between electronic effects and steric hindrance, often placing it between the para and meta isomers. For reactions sensitive to steric bulk, such as esterification, the ortho-isomer is the least reactive. This comparative guide provides a foundational understanding for chemists to predict and leverage the subtle yet powerful influence of fluorine's position in the design and synthesis of novel molecules.
References
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-methylbenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the laboratory bench. This guide offers detailed, step-by-step procedures for the proper disposal of 5-Fluoro-2-methylbenzyl alcohol (CAS No. 22062-54-0), ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory setting.
Immediate Safety and Handling Protocols
This compound is a combustible solid that can cause skin and eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed in a controlled and compliant manner. As a halogenated organic compound, it requires specific disposal procedures.
-
Segregation: It is crucial to segregate waste containing this compound from other waste streams. Specifically, it must be kept separate from non-halogenated organic wastes.[2] Mixing these waste types can lead to complex and costly disposal processes.
-
Waste Container: Use a designated, leak-proof, and clearly labeled waste container for the collection of this compound waste. The container should be made of a material compatible with the chemical. The label should prominently display the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
Accumulation: Store the waste container in a designated, well-ventilated, and secure area away from sources of ignition and incompatible materials.
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.
-
Spill Cleanup: In the event of a spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container and dispose of it according to the procedures outlined above.
Chemical and Hazard Data Summary
For quick reference, the following table summarizes the key identification and hazard information for this compound.
| Property | Value |
| CAS Number | 22062-54-0 |
| Molecular Formula | C8H9FO |
| Physical Form | Solid |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
| Storage Class | Combustible Solids |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these established procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
Personal protective equipment for handling 5-Fluoro-2-methylbenzyl alcohol
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure and ensure safety when handling 5-Fluoro-2-methylbenzyl alcohol. The following table summarizes the required PPE.[1][2][3]
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield | Must be worn if there is a potential for splashes, mists, or aerosols. An emergency eye wash station should be readily accessible.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. For prolonged or repeated contact, consider double gloving. Gloves should be inspected before use and changed frequently.[1][3][4][5] |
| Skin and Body Protection | Laboratory coat, work uniform, or impervious clothing | Additional protective garments such as aprons or sleevelets should be used based on the nature of the task to prevent skin contact.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required. | General and local exhaust ventilation is recommended to keep vapor levels low. If ventilation is inadequate or there's a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[1][3][4][5] |
Health Hazard Information
Understanding the potential health hazards, based on the properties of benzyl alcohol, is essential for safe handling.
| Hazard | Description |
| Acute Toxicity | Harmful if swallowed or inhaled.[6][7][8] |
| Skin Irritation | Causes skin irritation.[9][10] May cause an allergic skin reaction.[4] |
| Eye Irritation | Causes serious eye irritation.[6][8][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth and seek medical attention.[4][7] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][12] |
| Skin Contact | Immediately flush skin with soap and water. Remove contaminated clothing.[12] |
| Eye Contact | Immediately wash eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[12] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.[1]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe mist or vapor.[3]
Storage:
Disposal Plan: Spills and Waste
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
Accidental Release Measures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.[1]
-
Control Ignition Sources: Eliminate all ignition sources (no smoking, flares, sparks, or flames in the immediate area).[5]
-
Contain Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[13][14] Work from the outside of the spill inwards to prevent spreading.[13][15]
-
Clean-up: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][16] Clean the affected area with soap and water.[1]
Waste Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[3]
-
Do not allow the substance to enter drains or watercourses.[3]
Experimental Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. benchchem.com [benchchem.com]
- 4. merck.com [merck.com]
- 5. greenfield.com [greenfield.com]
- 6. itwreagents.com [itwreagents.com]
- 7. actylislab.com [actylislab.com]
- 8. redox.com [redox.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
